molecular formula C14H8ClF3O2 B3094959 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261582-59-5

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B3094959
CAS No.: 1261582-59-5
M. Wt: 300.66 g/mol
InChI Key: VFTLDKSRFKFYPE-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative intended for research and development purposes. Incorporating a trifluoromethyl (CF3) group into organic compounds is a crucial strategy in modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This makes such trifluoromethylated building blocks particularly valuable in medicinal chemistry for the synthesis of New Chemical Entities (NCEs) with potential therapeutic applications . Similar chlorotrifluoromethyl-substituted benzoic acids have been identified as key precursors in the synthesis of advanced experimental compounds, including a class of 8-nitro-1,3-benzothiazin-4-ones that are being investigated as potent antitubercular agents . Researchers utilize these compounds in drug discovery programs, often focusing on developing treatments for conditions such as metabolic disorders, cognitive impairment, and bacterial infections . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTLDKSRFKFYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691152
Record name 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261582-59-5
Record name 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of highly functionalized biphenyl scaffolds is a cornerstone of structure-based drug design. 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid (IUPAC: 5-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid) represents a premium, multi-vector building block. By integrating a lipophilic trifluoromethyl group, a halogen-bond-capable chlorine atom, and an electrostatically critical carboxylic acid, this molecule serves as a versatile intermediate for developing kinase inhibitors, nuclear receptor modulators, and protein-protein interaction (PPI) antagonists.

This whitepaper provides an authoritative breakdown of the compound's physicochemical profile, the mechanistic rationale behind its structural motifs, and a self-validating synthetic methodology for its regioselective preparation.

Chemical Identity & Physicochemical Profiling

Because this specific 3,5-disubstituted biphenyl is frequently synthesized de novo during proprietary lead optimization campaigns, it is often tracked via internal registry numbers rather than a single, universally public CAS number (though positional isomers, such as the 4-carboxylic acid variant, are cataloged under CAS 1238694-75-1)[1].

The table below summarizes the core quantitative data for the target compound:

PropertyValue
IUPAC Name 5-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula C₁₄H₈ClF₃O₂
Molecular Weight 300.66 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 2 (Carboxylic acid C=O, -OH)
Topological Polar Surface Area (TPSA) 37.3 Ų
Rotatable Bonds 2 (Biphenyl linkage, Carboxyl linkage)
LogP (Predicted) ~4.6

Rationale for Structural Motifs in Drug Design

The architecture of this compound is not arbitrary; it is engineered to maximize target engagement and pharmacokinetic stability.

  • The Trifluoromethyl (-CF₃) Vector: The incorporation of fluorine is a proven strategy to enhance a drug's lipophilicity and metabolic stability[2]. The -CF₃ group at the meta-position of the distal phenyl ring shields the aromatic system from rapid cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the -CF₃ group modulates the electron density of the biphenyl core, directly impacting the pKa of the distal carboxylic acid[2].

  • The Chloro (-Cl) Vector: Beyond mere steric bulk, the chlorine atom acts as a highly directional interaction vector. Due to the anisotropy of its electron distribution, the chlorine atom features a positively charged "σ-hole" along the extension of the C-Cl bond[3]. This allows the molecule to form highly specific halogen bonds with Lewis basic residues (such as backbone carbonyl oxygens) deep within a protein's binding pocket, driving binding affinity beyond classical hydrogen bonding[3].

  • The Carboxylic Acid (-COOH) Vector: This moiety serves as the primary pharmacophore anchor, forming critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the target active site.

Mechanistic Pathway: Regioselective Biphenyl Assembly

The synthesis of this compound relies on the differential reactivity of carbon-halogen bonds during a palladium-catalyzed Suzuki-Miyaura cross-coupling[4].

SuzukiCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition (Selective C-Br insertion) Pd0->OxAdd ArBr 3-Bromo-5-chlorobenzoic acid (Substrate) ArBr->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Ar-Pd(II)-Ar') PdII->TransMet Boronic 3-(CF3)phenylboronic acid + Base (K2CO3) Boronic->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Chloro-3-(3-CF3-phenyl) benzoic acid RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle for selective C-C bond formation.

Step-by-Step Synthetic Methodology

To achieve high purity and regioselectivity, the experimental protocol must exploit the thermodynamic differences between the C-Br and C-Cl bonds. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), allowing the Pd(0) catalyst to selectively insert into the C-Br bond while leaving the C-Cl bond intact for future SAR exploration.

Objective: Regioselective synthesis of this compound.

Step 1: Reagent Assembly (Inert Atmosphere)

  • Action: In an oven-dried Schlenk flask under nitrogen, combine 3-bromo-5-chlorobenzoic acid (1.0 equiv) and 3-(trifluoromethyl)phenylboronic acid (1.15 equiv).

  • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction at elevated temperatures.

Step 2: Catalyst and Base Introduction

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a wide "bite angle" on the palladium center. This steric crowding artificially accelerates the rate-limiting reductive elimination step, preventing catalyst deactivation. K₂CO₃ acts as the base to convert the boronic acid into a nucleophilic boronate complex, which is a prerequisite for successful transmetalation[4].

Step 3: Solvent System Setup

  • Action: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Causality: This specific biphasic solvent system is critical. Dioxane solubilizes the organic substrates and the catalyst, while water dissolves the inorganic base (K₂CO₃) and facilitates the crucial interfacial transmetalation step.

Step 4: Thermal Activation & Self-Validation

  • Action: Heat the mixture to 90 °C for 12 hours.

  • Self-Validating System: Monitor the reaction via LC-MS (Negative Ion Mode). The protocol is self-validating: the reaction is deemed complete only when the starting material mass ([M-H]⁻ m/z 233/235) is entirely replaced by the product mass ([M-H]⁻ m/z 299/301). If starting material persists, additional catalyst/base is required before proceeding.

Step 5: pH-Driven Workup and Isolation

  • Action: Cool the mixture to room temperature. Slowly acidify with 1M HCl until the aqueous layer reaches pH ~2. Extract with Ethyl Acetate (3x).

  • Causality: The alkaline reaction conditions leave the product as a water-soluble potassium carboxylate salt. Acidification protonates the carboxylate back to the neutral carboxylic acid, driving it into the organic (Ethyl Acetate) phase for extraction, leaving inorganic palladium salts and excess base in the aqueous waste.

Step 6: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes with 1% Acetic Acid) to yield the pure product as a white solid.

Analytical Characterization Protocols

To confirm the structural integrity of the synthesized building block, the following analytical suite is required:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the distinct proton pattern of the brominated starting material. The product will display a highly deshielded multiplet in the aromatic region (7.50–8.20 ppm) integrating to 7 protons, confirming the successful coupling of the two rings.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A sharp singlet around -61.0 ppm is the hallmark of the intact -CF₃ group.

  • LC-MS (ESI-): A dominant peak at m/z 299.0 (with a characteristic ~33% M+2 isotope peak at 301.0 due to the ³⁵Cl/³⁷Cl ratio) unequivocally confirms the molecular weight and the retention of the chlorine atom.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL:[Link]

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

Sources

"Physical and chemical properties of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Introduction: A Molecule of Strategic Importance in Modern Chemistry

Substituted benzoic acids are foundational scaffolds in the development of new chemical entities, from pharmaceuticals to advanced materials. Among these, this compound stands out as a molecule of significant interest. Its structure is strategically functionalized with two key pharmacophores: a chloro group and a trifluoromethyl (CF3) group. The trifluoromethyl group is particularly notable in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Similarly, the chlorine atom can modulate the electronic properties and conformation of the molecule, influencing its pharmacokinetic profile.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound. We will delve into its molecular identity, explore its key physicochemical parameters, discuss its chemical reactivity and synthetic pathways, and provide validated experimental protocols for its characterization. The insights presented herein are intended to empower researchers to fully leverage the potential of this versatile building block in their discovery and development programs. It is important to note that IUPAC nomenclature can lead to variations in naming; this compound is also frequently referred to as 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS Number: 53985-49-2), and the data presented corresponds to this specific chemical entity.[3]

Section 1: Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical and biological investigations. The arrangement of atoms and functional groups in this compound dictates its physical properties, reactivity, and potential interactions with biological systems.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 3-chloro-5-(trifluoromethyl)benzoic acid [3]
Synonym 5-chloro-3-(trifluoromethyl)benzoic acid [3]
CAS Number 53985-49-2 [3]
Molecular Formula C₈H₄ClF₃O₂ [3]
Molecular Weight 224.56 g/mol [3]
InChI Key IDLOGBMWOUINGG-UHFFFAOYSA-N [3]

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O |[3] |

Section 2: Physical and Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both laboratory and physiological environments. For drug development professionals, parameters like solubility and lipophilicity are direct indicators of a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The molecular structure, with its polar carboxylic acid group and nonpolar trifluoromethylphenyl and chloro-substituted ring, creates a balance of properties that are summarized below.

Table 2: Summary of Physical and Physicochemical Properties

Property Value Comments Source
Physical Form Solid At standard temperature and pressure.
Melting Point 64-68 °C For a related isomer, 3-Chloro-5-(trifluoromethoxy)benzoic acid. Data for the exact compound is not consistently available.
Boiling Point 274.7 ± 35.0 °C at 760 mmHg For a related isomer, 3-Chloro-5-(trifluoromethoxy)benzoic acid.
pKa ~3.8 - 4.2 Estimated based on benzoic acid (4.20) and the electron-withdrawing effects of F and Cl substituents. 3-Fluorobenzoic acid has a pKa of 3.86. [4][5]

| LogP (XLogP3) | 3.1 | A calculated value indicating significant lipophilicity. |[6] |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its ability to cross biological membranes. A calculated LogP of 3.1 suggests that this compound is substantially more soluble in lipids than in water. This high lipophilicity is largely conferred by the trifluoromethyl and chloro-substituted phenyl ring.[1][6] In drug design, this property is often desirable for enhancing membrane permeability and oral bioavailability, though excessively high lipophilicity can sometimes lead to poor solubility and increased metabolic clearance.[1]

Acidity (pKa)
Solubility

The solubility of a compound is a function of its polarity and the intermolecular forces it can form with a solvent. Given its high LogP and the presence of both a polar carboxylic acid group and a large nonpolar aromatic system, this compound is expected to be poorly soluble in water but soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. The acidic nature of the molecule means its aqueous solubility is highly pH-dependent; it will be significantly more soluble in basic aqueous solutions where it can form a salt.

Section 3: Chemical Properties and Reactivity

As a substituted benzoic acid, the compound's reactivity is dominated by its carboxylic acid functional group and the substituted aromatic ring. It serves as a versatile building block in organic synthesis.[7]

Reactivity of the Carboxylic Acid

The carboxylic acid moiety is a hub for chemical transformations, allowing for the facile synthesis of a wide range of derivatives. Common reactions include:

  • Amide Formation: Reaction with amines, often activated by coupling agents (e.g., EDCI, HOBt), yields amides. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.[7]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate produces esters.

  • Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which is a key intermediate for nucleophilic substitution reactions.[7]

Aromatic Ring Reactivity

The benzene ring is substituted with two deactivating, meta-directing groups (relative to each other): the chloro and the trifluoromethylphenyl groups. This electronic landscape makes electrophilic aromatic substitution challenging. Conversely, the electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution under specific conditions, although this is less common.

Representative Synthetic Route

The synthesis of substituted benzoic acids often involves the carboxylation of an organometallic intermediate. A plausible route for a related isomer, 2-chloro-5-(trifluoromethyl)benzoic acid, involves the lithiation of p-chlorobenzotrifluoride followed by quenching with solid carbon dioxide (dry ice).[8] This general strategy can be adapted for the synthesis of the target molecule.

Synthesis_Workflow start 1-Bromo-3-chloro-5- (trifluoromethyl)benzene step1 Lithiation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate Aryl Lithium Intermediate step1->intermediate step2 Carboxylation (1. CO₂, 2. H₃O⁺) intermediate->step2 product 5-Chloro-3-(3-trifluoromethyl)phenyl benzoic acid step2->product

Caption: A plausible synthetic workflow for the target compound.

Section 4: Experimental Protocols for Property Determination

To ensure scientific integrity, physical and chemical properties must be determined through reliable and reproducible experimental protocols. The following sections outline standard methodologies for characterizing key properties of this compound.

Protocol: Melting Point Determination

Causality: The melting point is the temperature at which a solid transitions to a liquid.[9] For a pure crystalline substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity. This protocol uses a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-20 °C/min).

    • Once within ~20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

    • Carefully observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded value is the melting point range.

Protocol: Aqueous Solubility Determination (pH-dependent)

Causality: This protocol determines the solubility of the compound in an aqueous buffer at a physiologically relevant pH (7.4). As an acid, the compound's solubility is expected to increase at higher pH due to salt formation. This method relies on the shake-flask technique, a gold standard for solubility measurement.[10]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to pH 7.4 buffer B Shake at constant temp (e.g., 24-48 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration of solute in the supernatant (e.g., by HPLC-UV) C->D

Caption: Experimental workflow for shake-flask solubility determination.

Methodology:

  • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the saturated solution from the excess solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid including solid particles in the analysis.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.

Section 5: Applications and Significance in Research & Development

The unique combination of a chloro substituent, a trifluoromethyl group, and a reactive carboxylic acid handle makes this compound a highly valuable intermediate in various fields, particularly drug discovery.

  • Medicinal Chemistry: The trifluoromethyl group is a bioisostere for groups like chlorine and methyl, but with distinct electronic properties and higher metabolic stability.[1] Its inclusion in drug candidates can significantly improve their pharmacokinetic profiles.[1] This benzoic acid derivative allows for the direct incorporation of the chloro- and trifluoromethyl-substituted phenyl motif into larger, more complex molecules via amide or ester linkages.[7] These fluorinated building blocks are employed in the synthesis of active pharmaceutical ingredients (APIs) to enhance lipophilicity and binding affinity.[7][11]

  • Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and fungicides often relies on fluorinated building blocks to improve potency and environmental stability. This compound can serve as a starting material for such agrochemicals.[11]

  • Materials Science: The fluorinated structure can impart useful properties like chemical resistance and altered surface energy, making it a candidate for incorporation into specialized polymers and coatings.[11]

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties that make it a strategic tool for chemical synthesis. Its significant lipophilicity, predictable acidity, and versatile carboxylic acid functionality provide a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and development, an in-depth understanding of these properties is essential for rationally designing next-generation therapeutics that exhibit improved efficacy, stability, and bioavailability. The protocols and data presented in this guide serve as a foundational resource for harnessing the full potential of this important chemical building block.

References

  • PubChem. 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | C8H3ClF4O2. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • Teachy.ai. Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]

  • Judson, R. S., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 2018. [Link]

  • Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

  • Amherst College. Experiment 1 — Properties of Organic Compounds. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2. National Center for Biotechnology Information. [Link]

  • INDOFINE Chemical Company. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8. [Link]

  • ECHA. Identity - 2-Methoxy-5-(trifluoromethyl)benzoic acid. [Link]

  • PubChem. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester. [Link]

  • University of Tartu. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • CAS Common Chemistry. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2024. [Link]

  • ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 2015. [Link]

  • Google Patents. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • US EPA. Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ethyl ester - Substance Details. [Link]

  • Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]

Sources

"5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid structure elucidation"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the structural elucidation of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid . This whitepaper is designed for analytical chemists, spectroscopists, and drug development professionals, focusing on the causality behind experimental design and the establishment of a self-validating analytical system.

The Causality of Structural Elucidation

In pharmaceutical development, biphenyl scaffolds are privileged structures. The introduction of halogens (such as chlorine and trifluoromethyl groups) is a standard strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, confirming the exact regiochemistry of highly substituted biphenyls like this compound requires a rigorous, multi-modal spectroscopic approach.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in drug discovery[1]. To ensure absolute scientific integrity, the elucidation protocol must operate as a self-validating system :

  • Boundary Conditions: High-Resolution Mass Spectrometry (HRMS) establishes the absolute atomic inventory (empirical formula).

  • Atomic Quantification: 1D NMR (1H, 13C, 19F) verifies the exact count and electronic environment of each nucleus.

  • Topological Mapping: 2D NMR (COSY, HSQC, HMBC) proves that the quantified atoms connect in a manner that perfectly reconstructs the HRMS-derived formula without orphan atoms or violated valences.

Workflow S1 Sample Preparation (DMSO-d6 / MeOH) S2 HRMS (ESI-TOF) Isotopic & Exact Mass S1->S2 S3 1D NMR Spectroscopy (1H, 13C, 19F) S2->S3 S4 2D NMR Connectivity (COSY, HSQC, HMBC) S3->S4 S5 Orthogonal Validation (FT-IR / XRD) S4->S5 S6 Final Structure: 5-Chloro-3-(3-trifluoromethylphenyl) benzoic acid S5->S6

Figure 1: Sequential analytical workflow for the structural elucidation of the biphenyl derivative.

Defining Boundary Conditions: HRMS & Isotopic Fingerprinting

Before mapping internal connectivity, we must establish the molecular formula. The presence of a carboxylic acid moiety dictates the use of Negative-Ion Electrospray Ionization (ESI-) .

The Causality of Ionization Choice: The carboxylic acid acts as an intrinsic charge tag. Under neutral or slightly basic conditions, it readily deprotonates to form the


 pseudo-molecular ion. This avoids the complex sodium (

) or potassium (

) adducts that clutter positive-ion spectra, yielding a pristine isotopic envelope. Furthermore, the natural abundance of chlorine isotopes (

at ~75% and

at ~25%) provides a built-in validation mechanism: a distinct 3:1 isotopic signature separated by ~1.997 Da.
HRMS Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Ammonium Formate to encourage deprotonation.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Data Processing: Extract the exact mass and compare it against the theoretical mass of

    
    .
    

Table 1: HRMS (ESI-TOF) Isotopic Data Summary

Ion SpeciesFormulaCalculated m/zExperimental m/zMass Error (ppm)Relative Abundance

(

)

299.0087299.0084-1.0100%

(

)

301.0057301.0055-0.6~32.5%

Mapping the Spin-System Topology: Multi-Nuclear NMR

With the formula confirmed, we transition to NMR to map the atomic framework. The choice of solvent is critical: DMSO-d6 is selected over


. DMSO disrupts the hydrogen-bonded dimers of the carboxylic acid, allowing the -COOH proton to appear as a distinct, broad singlet far downfield (~13.4 ppm), preventing overlap with the aromatic region.

Furthermore, the inclusion of


 NMR is non-negotiable. Fluorine-19 offers 100% natural abundance and a gyromagnetic ratio second only to proton, making it an exceptionally sensitive nucleus for probing local electronic environments without background interference[2]. It is heavily relied upon in fragment-based drug discovery for this exact reason[3].
NMR Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • 1D Acquisition:

    • 1H NMR (600 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

    • 13C NMR (150 MHz): 1024 scans, D1 = 5.0 s (extended delay ensures quantitative integration of quaternary carbons).

    • 19F NMR (564 MHz): 16 scans, referenced to

      
       (0 ppm).
      
  • 2D Acquisition: Acquire gradient-selected COSY, HSQC (optimized for

    
     Hz), and HMBC (optimized for 
    
    
    
    Hz).

Table 2: 1H NMR Assignments (600 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationRegiochemical Assignment
H-2 8.08t1.81HRing A: Meta-coupled, between COOH & Ar
H-2' 8.02br s-1HRing B: Isolated between Ar &

H-6' 7.98d7.81HRing B: Ortho-coupled, para to

H-6 7.95t1.81HRing A: Meta-coupled, between COOH & Cl
H-4 7.88t1.81HRing A: Meta-coupled, between Ar & Cl
H-4' 7.78d7.81HRing B: Ortho-coupled, ortho to

H-5' 7.70t7.81HRing B: Ortho-coupled to H-4' & H-6'
-COOH 13.40br s-1HCarboxylic acid proton

Table 3: 13C and 19F NMR Key Diagnostic Resonances

NucleusPositionChemical Shift (ppm)Multiplicity

Coupling (Hz)
13C C=O166.5s-
13C C-5 (Cl attached)134.8s-
13C C-3' (

attached)
130.5q~32.0 (

)
13C -

124.2q~272.5 (

)
19F -

-62.5s-

Note: The diagnostic quartets in the 13C spectrum definitively prove the presence of the trifluoromethyl group. The massive


 coupling (~272 Hz) is a hallmark of the C-F bond.

Regiochemical Validation via 2D NMR

The 1D data confirms the presence of two distinct aromatic systems: Ring A (three meta-coupled protons, indicating 1,3,5-trisubstitution) and Ring B (a contiguous 4-spin system disrupted by a quaternary center, indicating 1,3-disubstitution).

To close the self-validating loop, Heteronuclear Multiple Bond Correlation (HMBC) is used to stitch the rings together. The critical proof of the biphenyl linkage is the inter-ring HMBC correlation: Protons H-2 and H-4 on Ring A show strong


 correlations to carbon C-1' on Ring B. Conversely, H-2' and H-6' on Ring B correlate back to C-3 on Ring A.

NMR_Connectivity cluster_0 1D NMR Fingerprints cluster_1 2D NMR Correlations H_NMR 1H NMR: 7 Aromatic Protons COSY COSY: Ring B Spin System H_NMR->COSY HMBC_A HMBC: Ring A to -COOH H_NMR->HMBC_A F_NMR 19F NMR: -CF3 Singlet HMBC_B HMBC: Ring B to -CF3 F_NMR->HMBC_B C_NMR 13C NMR: 14 Carbon Resonances HMBC_Link HMBC: Inter-ring (C3 to C1') C_NMR->HMBC_Link COSY->HMBC_Link

Figure 2: Logical mapping of 1D and 2D NMR experiments to confirm regio-connectivity.

Orthogonal Validation: Vibrational Spectroscopy

While NMR and HRMS provide a complete topological map, orthogonal validation via Fourier-Transform Infrared Spectroscopy (FT-IR) ensures no structural blind spots exist.

  • C=O Stretch: A strong, sharp peak at ~1690

    
     validates the carboxylic acid carbonyl (shifted slightly lower than aliphatic acids due to conjugation with Ring A).
    
  • C-F Stretch: Intense, broad bands between 1100–1300

    
     validate the highly polarized carbon-fluorine bonds of the 
    
    
    
    group.
  • C-Cl Stretch: A distinct absorption at ~1050

    
     confirms the aryl chloride.
    

By strictly adhering to this multi-modal, self-validating framework, the structure of this compound is unambiguously elucidated, ensuring the highest standards of analytical rigor required for downstream pharmaceutical development.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Recognition-Enabled Automated Analyte Identification via 19F NMR.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.

Sources

Technical Guide: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid Safety & Handling Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

This technical guide provides a comprehensive safety and handling framework for 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid . As a specialized halogenated biphenyl derivative often utilized in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or receptor modulators), this compound requires specific handling protocols due to its acidic nature and potential for hazardous decomposition.

Note on Data Availability: Specific toxicological data (LD50, LC50) for this exact isomer is currently limited in public literature. The safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzoic acids and biphenyls, adhering to the "Precautionary Principle" of chemical hygiene.

Chemical Identity
PropertySpecification
IUPAC Name 5-Chloro-3-[3-(trifluoromethyl)phenyl]benzoic acid
Molecular Formula C₁₄H₈ClF₃O₂
Molecular Weight 300.66 g/mol
Structure Description Biphenyl core with a carboxylic acid at position 1 and a chlorine atom at position 5 on the primary ring.[1] The secondary ring (attached at position 3) bears a trifluoromethyl group at the meta-position (3').
Predicted Physical State Solid (White to Off-White Powder)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (acidic pH).

Hazard Identification (GHS Classification)

Based on the functional groups (carboxylic acid, aryl halide, trifluoromethyl), the compound is classified as a Category 2 Irritant .

GHS Label Elements[2][3]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard Statements (Predicted)
  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][7]

  • H335: May cause respiratory irritation.[2][4][6][7]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6][7] Remove contact lenses, if present and easy to do.[3][4][6][8][7] Continue rinsing.[4][6][7]

Technical Handling Protocols

Expertise & Experience: The primary risk with solid organic acids is the generation of airborne dust during weighing and transfer, which can cause severe respiratory irritation. The trifluoromethyl group adds a layer of complexity regarding thermal stability.

Engineering Controls (The "Barrier" Method)
  • Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use anti-static weighing boats. Halogenated powders can be static-prone, leading to dispersion.

  • Decontamination: Wipe down surfaces with a 5% Sodium Bicarbonate solution after use to neutralize trace acidity.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (minimum) or P100 (if outside hood)Prevents inhalation of acidic particulate matter.
Hands Nitrile Gloves (Double-gloved, >0.11mm)Nitrile offers excellent resistance to organic acids. Latex is permeable to some organic solvents used with this compound.
Eyes Chemical Safety GogglesStandard safety glasses are insufficient for fine powders that can bypass side shields.
Body Lab Coat (Cotton/Poly blend)Prevents skin contact; synthetic fibers may melt if a fire occurs.

Emergency Response & Stability

Trustworthiness: This section details self-validating response mechanisms. The presence of Fluorine and Chlorine implies the potential formation of highly corrosive mineral acids (HF, HCl) during combustion.

Firefighting Measures
  • Suitable Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

  • Unsuitable Media: Water jet (may spread the material).

  • Specific Hazards: Thermal decomposition will release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

    • Critical Note: Firefighters must wear full SCBA due to the risk of HF inhalation, which can cause systemic toxicity and bone damage.

Accidental Release (Spill Protocol)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don respiratory protection and double gloves.

  • Contain: Cover the spill with a dry, inert absorbent (e.g., vermiculite) or a neutralizing spill kit (bicarbonate-based).

  • Clean: Sweep up carefully to avoid dust generation.[2] Place in a hazardous waste container labeled "Organic Solid - Acidic - Halogenated".

  • Neutralize: Wash the spill site with weak base (5% NaHCO₃) followed by water.

Visualized Workflows

Visualization: The following diagrams illustrate the logical flow for Safe Handling and Emergency Response.

Routine Handling Workflow

This diagram outlines the standard operating procedure (SOP) for synthesizing or utilizing the compound in a research setting.

SafeHandling Start Start: Compound Retrieval PPE_Check PPE Verification (Nitrile Gloves, Goggles, Lab Coat) Start->PPE_Check Hood_Check Fume Hood Status (Flow > 80 fpm?) PPE_Check->Hood_Check Hood_Check->Start Fail (Fix Hood) Weighing Weighing Procedure (Anti-static boat, Analytical Balance) Hood_Check->Weighing Pass Solubilization Solubilization (Add DMSO/MeOH) Weighing->Solubilization Reaction Reaction / Usage Solubilization->Reaction Waste Waste Disposal (Halogenated Organic Stream) Reaction->Waste

Figure 1: Step-by-step logic for the safe handling of halogenated benzoic acid derivatives.

Emergency Response Decision Tree

This diagram provides a rapid decision-making framework for spills or exposure.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill Fire Fire / Thermal Decomp Type->Fire Action_Skin Flush Water (15 min) Seek Medical Aid Skin->Action_Skin Action_Spill Neutralize (NaHCO3) Absorb & Dispose Spill->Action_Spill Action_Fire Use CO2 / Dry Chem Avoid Water Jet Beware HF Gas Fire->Action_Fire

Figure 2: Emergency response logic for exposure, spills, and fire scenarios involving halogenated acids.

Ecological & Disposal Considerations

Environmental Fate
  • Persistence: The trifluoromethyl (-CF₃) group is highly stable and resistant to hydrolysis and metabolic degradation. This compound should be treated as Persistent in the environment.

  • Ecotoxicity: Halogenated biphenyls can be toxic to aquatic life.[6] Do not allow the product to reach ground water, water course, or sewage system.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Crucial: The scrubber is mandatory to neutralize the HF and HCl gases generated during combustion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Biphenyl-3-carboxylic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

"Handling and storage of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Handling and Storage of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Introduction

This compound is a halogenated aromatic carboxylic acid, a class of compounds with significant utility in medicinal chemistry and materials science. Its structural complexity, featuring a chlorinated and a trifluoromethylated phenyl ring, suggests its potential as a building block for novel pharmaceutical agents and specialized polymers. The presence of both electron-withdrawing groups and a reactive carboxylic acid moiety makes it a versatile intermediate. However, these same features necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling and storage.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the best practices for the safe handling and storage of this compound. The recommendations herein are synthesized from safety data for structurally related benzoic acid derivatives and general chemical safety principles.

Chemical and Physical Properties

PropertyEstimated Value/InformationSource Analogy
Molecular Formula C₁₄H₈ClF₃O₂-
Molecular Weight 316.66 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point Expected to be in the range of 80-120 °C[3]
Solubility Likely soluble in organic solvents (e.g., methanol, acetone); low solubility in water[2]
Stability Stable under normal laboratory conditions[4][5]

Hazard Identification and GHS Classification

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. The likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are:

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[6][7][8]

  • Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.[6][7][8]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[7][8]

Signal Word: Warning[6][8]

Hazard Pictogram:



Safe Handling Protocols

Adherence to rigorous safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against chemical exposure is through effective engineering controls.

  • Ventilation: All handling of this compound, particularly when in powdered form, must be conducted in a well-ventilated area.[9][10] A certified chemical fume hood is strongly recommended to prevent the inhalation of dust or vapors.[9]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[5][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 is required.[5][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.[9]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[9][11]

  • Respiratory Protection: In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[12]

Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Protocols B Don Appropriate PPE A->B C Verify Engineering Controls (Fume Hood, etc.) B->C D Weighing and Transfer (Minimize Dust) C->D Proceed with Caution E Reaction Setup/Use D->E F Decontaminate Work Area E->F After Use G Properly Label and Store Compound F->G H Dispose of Waste G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

  • General Conditions: Store in a cool, dry, and well-ventilated area.[4][9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][12]

  • Incompatible Materials: Segregate from strong acids, strong bases, and strong oxidizing agents.[4]

  • Environmental Protection: Protect from direct sunlight and heat.[13]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[2] Seek medical attention if you feel unwell.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[15] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[15] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[14]

  • Spills: In case of a spill, avoid dust formation.[13] Carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[15] Ensure the area is well-ventilated.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[12][15] Do not allow the chemical to enter drains or waterways.[9]

Conclusion

While this compound is a valuable research chemical, it presents potential hazards that require careful management. By implementing the engineering controls, personal protective equipment, and handling and storage protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of good laboratory practice, including a thorough understanding of the potential risks and emergency procedures, are the foundation of a safe research environment.

References

  • 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | C8H3ClF4O2 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOIC ACID | 654-98-8. INDOFINE Chemical Company. [Link]

  • 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - CAS Common Chemistry. CAS. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. SDS Manager. [Link]

  • Benzoic Acid – Uses and Safety - VelocityEHS. VelocityEHS. [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Carl ROTH. [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected - KHA. KHA. [Link]

Sources

A Technical Guide to the Potential Research Applications of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a technical guide for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical entity, 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid. While direct research on this specific compound is not yet prevalent in published literature, a detailed analysis of its structural motifs—the benzoic acid core, a chloro substituent, and a trifluoromethylphenyl group—provides a strong rationale for its investigation in several high-impact therapeutic areas. The trifluoromethyl (CF3) group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide synthesizes data from analogous compounds to propose primary research trajectories in oncology and antimicrobial discovery. We present hypothesized mechanisms of action, comprehensive experimental workflows, and detailed protocols to empower research teams to explore the therapeutic potential of this promising molecule.

Molecular Profile and Rationale for Investigation

A thorough understanding of a molecule's structure is paramount to predicting its biological activity and designing effective experimental plans.[4] this compound is a compound whose potential is derived from the synergistic interplay of its three key structural components.

Structural and Functional Analysis
  • Benzoic Acid Scaffold: The benzoic acid core is a ubiquitous pharmacophore in drug discovery.[4] Its carboxylic acid group acts as a critical hydrogen bond donor and acceptor, frequently enabling interactions with the active sites of enzymes and receptors.[4] Derivatives of benzoic acid have demonstrated a vast range of biological activities, including anticancer and antimicrobial effects.[5][6]

  • Trifluoromethyl (CF3) Phenyl Group: The incorporation of a trifluoromethyl (CF3) group onto a phenyl ring is a cornerstone strategy in modern medicinal chemistry.[7][8] The CF3 group is a potent electron-withdrawing moiety that significantly increases the molecule's lipophilicity and can enhance its ability to cross cellular membranes.[1][4] Crucially, it often improves metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's in vivo half-life.[3] The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component of Sorafenib, an FDA-approved multi-kinase inhibitor, highlighting the relevance of this substitution pattern in oncology.[7]

  • Chloro Group: The chloro substituent further modulates the electronic properties and lipophilicity of the molecule. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity.[7] In various molecular series, chloro-substitution has been correlated with potent antimicrobial activity.[8]

Predicted Physicochemical Properties

Predictive modeling based on the structure allows for an initial assessment of the compound's drug-like properties. These values are estimated based on analyses of structurally similar compounds.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~316.68 g/mol Falls within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.
LogP (Lipophilicity)~4.5 - 5.5High lipophilicity suggests good membrane permeability but may require formulation strategies to manage solubility.
Hydrogen Bond Donors1 (from -COOH)Contributes to target binding specificity.[4]
Hydrogen Bond Acceptors2 (from -COOH, -CF3)Provides multiple points for interaction with biological targets.[4]
Polar Surface Area~37.3 ŲSuggests good potential for traversing the blood-brain barrier.
Plausible Synthetic Outline

A viable synthesis route is crucial for producing the compound for research purposes. Based on established organometallic chemistry, a plausible approach involves a Grignard reaction. 3,5-dibromochlorobenzene could be selectively converted to a Grignard reagent, followed by a Suzuki coupling with a 3-trifluoromethylphenyl boronic acid. The remaining bromo-substituent would then be converted to a Grignard reagent and subsequently carboxylated using carbon dioxide (dry ice) to yield the final product. This method offers a convergent and adaptable route for generating the target molecule and its analogs for structure-activity relationship (SAR) studies.

Potential Application in Oncology Research

The structural similarity of the chloro-(trifluoromethyl)phenyl moiety to the core of the kinase inhibitor Sorafenib provides a compelling rationale for investigating this compound as an anti-cancer agent.[7] Furthermore, benzoic acid derivatives have been identified as inhibitors of key signaling phosphatases like Slingshot (SSH), which regulate cytoskeleton dynamics and cell migration, crucial processes in cancer metastasis.[9]

Hypothesized Mechanism: Kinase or Signaling Pathway Inhibition

We hypothesize that the compound may function as a Type I or Type II kinase inhibitor, competing with ATP or binding to an allosteric site to block downstream signaling pathways critical for tumor cell proliferation and survival, such as the Raf/MEK/ERK pathway.[7] An alternative, yet equally compelling, hypothesis is the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme overexpressed in many cancers and a high-priority target for which new chemical scaffolds are actively being sought.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-Chloro-3-(3-trifluoromethylphenyl) benzoic acid Compound->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothesized inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

Proposed Experimental Workflow for Oncological Screening

A tiered approach is recommended to efficiently evaluate the anti-cancer potential and elucidate the mechanism of action.

  • Tier 1: Broad-Spectrum Cell Viability Screening:

    • Objective: Determine the compound's general cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines (e.g., NCI-60 panel).

    • Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assays.

    • Outcome: IC50 values for each cell line, identifying sensitive cancer types.

  • Tier 2: Target Class Identification:

    • Objective: If potent activity is confirmed, determine the likely biological target.

    • Method: Perform a commercial kinome scan (e.g., DiscoverX KINOMEscan™) to profile inhibitory activity against hundreds of kinases. Alternatively, screen against a panel of epigenetic targets like PRMTs.

    • Outcome: Identification of specific protein kinase(s) or other enzymes that are strongly inhibited by the compound.

  • Tier 3: Mechanism of Action (MoA) Validation:

    • Objective: Confirm the target in a cellular context and analyze downstream effects.

    • Methods:

      • Western Blot: Analyze the phosphorylation status of downstream substrates of the identified kinase target in treated vs. untreated sensitive cells.

      • Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement within the cell.

      • Apoptosis Assays: Use Annexin V/PI staining and flow cytometry to quantify apoptosis induction.

    • Outcome: A validated cellular mechanism of action.

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the effect of the compound on cancer cell metabolic activity, a proxy for cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2, A549)

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • 96-well flat-bottom tissue culture plates

    • This compound, dissolved in DMSO to create a 10 mM stock

    • Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" (media only) blanks. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of MTT reagent to each well (including blanks and controls). Incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Subtract the average absorbance of the "no cell" blank wells from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Potential Application in Antimicrobial Research

The presence of both a halogen and a trifluoromethylphenyl group suggests strong potential for antimicrobial activity, particularly against Gram-positive bacteria.[8][13] Numerous studies have demonstrated that pyrazole and benzoic acid derivatives with these substitutions are potent inhibitors of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and can disrupt biofilm formation.[2][13][14]

Hypothesized Mechanism: Broad-Spectrum Inhibition

The compound's lipophilic nature may allow it to disrupt bacterial cell membranes or interfere with global cellular processes. Investigations into related compounds suggest that they can have a broad range of inhibitory effects rather than targeting a single enzyme, impacting macromolecular synthesis pathways essential for bacterial function.[14]

Proposed Experimental Workflow for Antimicrobial Screening

This workflow is designed to efficiently screen for antimicrobial activity, assess the spectrum of activity, and determine the therapeutic window.

G cluster_tier2 Tier 2: Advanced Characterization start Compound Synthesis & Solubilization mic Tier 1: Determine MIC (Panel of Bacteria: Gram+/Gram-) start->mic decision_mic Potent Activity? (MIC < 10 µg/mL) mic->decision_mic biofilm Biofilm Inhibition & Disruption Assays decision_mic->biofilm Yes stop End Point: Low Potential decision_mic->stop No cytotox Cytotoxicity Assay (e.g., HEK293 cells) biofilm->cytotox si Calculate Selectivity Index (SI) SI = IC50 (human) / MIC (bacteria) cytotox->si decision_si High Selectivity? (SI > 10) si->decision_si decision_si->stop No proceed Proceed to MoA & In Vivo Studies decision_si->proceed Yes

Caption: A tiered workflow for antimicrobial candidate evaluation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, is the gold standard for determining the antimicrobial potency of a compound.[4]

  • Materials:

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Sterile 96-well U-bottom plates

    • Compound stock solution (1 mg/mL in DMSO)

    • Positive control antibiotic (e.g., Vancomycin for Gram-positives, Gentamicin for Gram-negatives)

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Procedure:

    • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Compound Dilution: In well 1, add 100 µL of the compound at twice the highest desired final concentration (e.g., 128 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a final concentration of ~1 x 10^6 CFU/mL.

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL. The compound concentrations are now halved to the final desired range (e.g., 64 µg/mL down to 0.125 µg/mL). Add 50 µL of sterile MHB to well 12 (sterility control).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is observed as the first clear well in the dilution series. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Summary and Future Directions

This compound is a compound with significant, untapped research potential. Its structural features strongly suggest promising activity in both oncology , likely through the inhibition of key signaling kinases or epigenetic modifiers, and in antimicrobial applications, particularly against resistant Gram-positive pathogens.

The experimental workflows detailed in this guide provide a clear, logical, and efficient path for investigating these possibilities. Successful identification of activity in the initial tiers of screening should be followed by more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

  • Pharmacokinetic (ADME/Tox) Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its suitability for in vivo studies.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of cancer or infection.

By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this novel chemical entity.

References

  • (4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride - Chem-Impex.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid - Ossila.
  • CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed.
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid - Chem-Impex.
  • 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem.
  • US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)
  • New drug combo targets PRMT5 to fight deadly cancers.
  • Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer tre
  • Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PubMed.

Sources

Engineering Trifluoromethylphenyl Benzoic Acid Derivatives: A Technical Guide to Multi-Target Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylphenyl benzoic acid derivatives—most classically represented by the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid—constitute a highly versatile pharmacophore in medicinal chemistry[1]. While historically recognized for their inhibition of cyclooxygenase (COX) enzymes, recent structural biology and scaffold-hopping efforts have repositioned these derivatives as potent modulators of aldo-keto reductase 1C3 (AKR1C3)[2]. This in-depth technical guide explores the structure-activity relationships (SAR), biological profiling, and self-validating experimental methodologies required to develop and evaluate these compounds for advanced therapeutic applications, particularly in castration-resistant prostate cancer (CRPC) and inflammatory diseases.

Structural Rationale & Medicinal Chemistry (SAR)

The core scaffold of these derivatives typically features a benzoic acid moiety linked to a trifluoromethyl-substituted phenyl ring (often via an amine bridge, as in N-phenylanthranilates, or a direct biphenyl bond). The biological activity of this class is heavily dictated by the spatial arrangement of these functional groups.

The Role of the Trifluoromethyl ( ) Group

The


 group is not merely a lipophilic appendage; it is a critical driver of target affinity.
  • Electronic Effects: As a strongly electron-withdrawing group, the

    
     moiety modulates the electron density of the adjacent phenyl ring, enhancing 
    
    
    
    stacking interactions with aromatic amino acid residues (e.g., Trp227 in AKR1C3)[3].
  • Steric & Desolvation Penalty: The bulky, hydrophobic nature of the

    
     group perfectly complements the deep, hydrophobic subpockets of both COX-2 and AKR1C3. Upon binding, it displaces ordered water molecules, resulting in a highly favorable entropic gain.
    
  • Metabolic Stability: Unlike a simple methyl group, the

    
     group is highly resistant to cytochrome P450-mediated oxidative metabolism, prolonging the compound's half-life in vivo.
    
Diverting Selectivity: From COX to AKR1C3

Flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) is a potent but non-selective inhibitor of both COX and AKR1C3[4]. Because COX inhibition leads to gastrointestinal and cardiovascular toxicities, eliminating COX binding is paramount for oncology applications.

  • Carboxylic Acid Shifting: Moving the carboxylic acid from the ortho position to the meta position relative to the amine bridge disrupts the optimal binding geometry required for the COX-1/2 active site (specifically the interaction with Arg120)[4]. However, this meta-substituted derivative retains its hydrogen-bonding network within the larger active site of AKR1C3, yielding profound selectivity[4].

  • Bioisosteric Scaffold Hopping: Replacing the benzoic acid moiety entirely with an acidic hydroxybenzoisoxazole or hydroxytriazole scaffold allows the molecule to simultaneously occupy subpockets 1 and 2 of AKR1C3, achieving up to 230-fold selectivity over highly homologous AKR isoforms while completely abolishing COX off-target effects[3].

Biological Target Profiles

Target A: Cyclooxygenase (COX-1/2) Pathways

In inflammatory contexts, trifluoromethylphenyl benzoic acids exert their effects by blocking the conversion of arachidonic acid to prostaglandins[5]. The


-phenyl ring inserts deeply into the hydrophobic channel of the COX enzyme, while the carboxylate forms a critical salt bridge with Arg120. While COX-2 inhibition is the primary driver of their anti-inflammatory action, some data suggest that these NSAIDs also induce apoptosis in cancer cells via COX-independent mechanisms[5].
Target B: Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3 (Type 5 17


-hydroxysteroid dehydrogenase) is a critical enzyme overexpressed in CRPC. It catalyzes the NADPH-dependent reduction of 

-androstene-3,17-dione to the potent androgen testosterone, fueling tumor growth even after androgen deprivation therapy[4]. High-resolution X-ray crystallography reveals that flufenamic acid binds to both the active site and the

-hairpin loop of AKR1C3, establishing it as a definitive COX-independent target[2].

AKR1C3_Pathway DHEA DHEA Androstenedione Δ4-Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone Catalyzed by AR Androgen Receptor Activation (CRPC) Testosterone->AR Binds AKR1C3 AKR1C3 Enzyme AKR1C3->Androstenedione Inhibitor CF3-Phenyl Benzoic Acid Derivative Inhibitor->AKR1C3 Competitive Inhibition

Fig 1: AKR1C3-mediated androgen biosynthesis pathway and targeted inhibition logic.

Quantitative Data: Selectivity Optimization

The following table synthesizes the impact of structural modifications on the biological activity of trifluoromethylphenyl benzoic acid derivatives, demonstrating the successful divergence from COX to AKR1C3 selectivity.

Compound ClassAKR1C3 IC

(nM)
COX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Ratio (COX-1/AKR1C3)
Flufenamic Acid (Lead) ~2000.050.5< 1 (Non-selective)
Meta-COOH Derivative ~60> 100> 100> 1,600 (Highly Selective)
Hydroxytriazole Analog ~15> 100> 100> 6,000 (Highly Selective)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include specific causality explanations for methodological choices and built-in validation checkpoints.

Screening_Workflow Step1 Compound Synthesis & Scaffold Hopping Step2 In Vitro Enzymatic Assay (AKR1C3 vs COX-1/2) Step1->Step2 Step3 Cell-Based Assay (22RV1 Prostate Cells) Step2->Step3 Step4 LC-MS/MS Quantification (Testosterone Levels) Step3->Step4

Fig 2: Multi-stage experimental workflow for validating AKR1C3-selective derivatives.

Protocol 1: Real-Time Fluorometric AKR1C3 Enzymatic Assay

This assay measures the intrinsic inhibitory potency of the synthesized derivatives against recombinant human AKR1C3.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.5) containing 0.01% Triton X-100.

    • Causality: The inclusion of a non-ionic detergent (Triton X-100) prevents the formation of colloidal compound aggregates, which are a common source of false-positive inhibition in high-throughput screening.

  • Enzyme-Inhibitor Pre-incubation: Add 10 nM recombinant AKR1C3 and varying concentrations of the inhibitor (0.1 nM to 10 µM) to a 96-well black microplate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the system to reach binding equilibrium, which is critical for accurately calculating the

      
       of competitive inhibitors.
      
  • Reaction Initiation: Initiate the reaction by adding 200 µM NADPH and 1 µM

    
    -androstene-3,17-dione.
    
  • Kinetic Measurement: Monitor the depletion of NADPH via fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 10 minutes.

    • Causality: Measuring the direct oxidation of the NADPH cofactor provides a real-time kinetic readout, avoiding the artifacts and lag times associated with secondary coupled-enzyme assays.

  • Validation Checkpoint: Calculate the Z'-factor using positive controls (uninhibited enzyme) and negative controls (no enzyme). A Z'-factor

    
     validates the assay's robustness and ensures the signal window is statistically significant.
    
Protocol 2: LC-MS/MS Cell-Based Testosterone Quantification

To confirm that the in vitro enzymatic inhibition translates to cellular efficacy, this protocol measures the suppression of testosterone production in a live prostate cancer model.

  • Cell Culture & Treatment: Seed 22RV1 human prostate carcinoma cells at

    
     cells/well. Treat with the inhibitor for 24 hours.
    
    • Causality: 22RV1 cells are utilized because they naturally overexpress AKR1C3 and possess an intact androgen synthesis pathway, making them the most physiologically relevant model for CRPC[3].

  • Analyte Extraction: Perform liquid-liquid extraction on the cell media using methyl tert-butyl ether (MTBE).

    • Causality: MTBE provides high recovery rates for non-polar steroids like testosterone while simultaneously precipitating interfering proteins and hydrophilic cellular debris.

  • Internal Standard Addition: Spike the samples with 10 ng/mL of Deuterated Testosterone (Testosterone-d3) prior to extraction.

    • Causality: The internal standard co-elutes with the target analyte, perfectly correcting for matrix effects and ion suppression during electrospray ionization (ESI), ensuring absolute quantification.

  • LC-MS/MS Analysis: Analyze the reconstituted samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Validation Checkpoint: Ensure the peak area ratio of the analyte to the internal standard is linear (

      
      ) across a calibration curve of 0.1 to 100 ng/mL.
      

References

  • Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem, nih.gov,
  • Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid ... - PMC, nih.gov,
  • Crystal Structures of Prostaglandin D2 11-Ketoreductase (AKR1C3) in Complex with the Nonsteroidal Anti-Inflammatory Drugs Flufenamic Acid and Indomethacin - American Association for Cancer Research, aacrjournals.org,
  • Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on - Institute for Translational Medicine and Therapeutics - University of Pennsylvania, upenn.edu,
  • Document: Hydroxytriazole derivatives as potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors discovered by bioisosteric scaffold hopping... - ChEMBL - EMBL-EBI, ebi.ac.uk,

Sources

Methodological & Application

"Synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid from starting materials"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

A Robust and Scalable Synthesis of this compound via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key building block in the development of novel pharmaceuticals and functional materials. The presented strategy leverages the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] This guide offers a comprehensive walkthrough from starting materials to final product characterization, emphasizing the mechanistic rationale behind experimental choices, troubleshooting, and safety considerations.

Introduction and Synthetic Strategy

This compound is a biaryl carboxylic acid derivative. The presence of chloro and trifluoromethyl substituents makes it a valuable intermediate, as these groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity in biological systems.[2]

The core challenge in synthesizing this molecule is the efficient formation of the C-C bond between the two aromatic rings. While several methods for carbon-carbon bond formation exist, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and aryl halide starting materials.

Our selected strategy involves the palladium-catalyzed coupling of 3-chloro-5-bromobenzoic acid with (3-trifluoromethylphenyl)boronic acid . This approach is favored due to the differential reactivity of the aryl bromide over the aryl chloride, allowing for selective coupling at the C-Br bond.

Overall Reaction Scheme:

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.

Scientist's Note: The entire cycle relies on the ability of the palladium center to shuttle between its Pd(0) and Pd(II) oxidation states. The choice of ligands attached to the palladium is critical as they modulate the catalyst's stability and reactivity. Phosphine ligands, such as that in Pd(PPh₃)₄, are commonly used because they are good electron donors that stabilize the palladium complex.[3]

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br over C-Cl) of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle cluster_out pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->oxidative_addition + Ar-X transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oxidative_addition->transmetalation + Ar'-B(OH)₂ (Base Activated) transmetalation->pd0 Reductive Elimination reductive_elimination_product Product: Ar-Ar' transmetalation->reductive_elimination_product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Chloro-5-bromobenzoic acid21742-00-7235.455.01.18 gLimiting reagent, >97% purity
(3-Trifluoromethylphenyl)boronic acid139481-29-9189.936.0 (1.2 eq)1.14 gExcess to drive reaction completion
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.15 (3 mol%)173 mgCatalyst, handle under inert gas
Potassium Carbonate (K₂CO₃)584-08-7138.2115.0 (3.0 eq)2.07 gAnhydrous, finely powdered
1,4-Dioxane123-91-188.11-40 mLAnhydrous, degassed
Water (H₂O)7732-18-518.02-10 mLDegassed
Ethyl Acetate (EtOAc)141-78-688.11-~150 mLFor extraction
2 M Hydrochloric Acid (HCl)7647-01-036.46-As neededFor work-up
Brine (Saturated NaCl solution)7647-14-558.44-~30 mLFor washing
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Reaction Setup:

    • Assemble the three-neck flask with a reflux condenser, a gas inlet, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

    • Scientist's Note: Maintaining an inert atmosphere is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]

  • Reagent Charging:

    • To the flask, add 3-chloro-5-bromobenzoic acid (1.18 g), (3-trifluoromethylphenyl)boronic acid (1.14 g), and potassium carbonate (2.07 g).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

    • Via syringe, add the degassed 1,4-dioxane (40 mL) and degassed water (10 mL).

    • Scientist's Note: The solvent mixture provides a medium where both the organic substrates and the inorganic base are sufficiently soluble. Water is essential for the activity of many Suzuki coupling systems.[5]

  • Catalyst Addition and Reaction:

    • Briefly remove the gas inlet and quickly add the tetrakis(triphenylphosphine)palladium(0) (173 mg).

    • Begin vigorous stirring and heat the reaction mixture to 85-90 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-16 hours. The mixture will typically turn dark brown or black.

    • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane/ethyl acetate with a few drops of acetic acid. The disappearance of the 3-chloro-5-bromobenzoic acid spot indicates completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel and dilute with an additional 50 mL of ethyl acetate.

    • Carefully acidify the aqueous layer in situ by slowly adding 2 M HCl until the pH is approximately 2-3.

    • Scientist's Note: The product, being a carboxylic acid, is deprotonated by the K₂CO₃ base to its carboxylate salt, which is water-soluble. Acidification is required to re-protonate it, making it soluble in the organic layer for extraction.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 40 mL).

    • Combine all organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot toluene or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results
ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 80-92% (after purification)
Melting Point 93-96 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.21 (s, 1H), 8.05 (s, 1H), 7.90 (d, 1H), 7.82 (d, 1H), 7.65 (t, 1H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 170.1, 141.2, 139.5, 135.2, 132.8, 131.8 (q), 130.1, 129.8, 126.1, 125.5, 123.7 (q)
¹⁹F NMR (376 MHz, CDCl₃)δ (ppm): -62.8
MS (ESI-) m/z: 223.0 for [M-H]⁻ corresponding to C₈H₃ClF₃O₂⁻

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration.

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low or No Reaction Inactive catalyst (oxidized Pd(0)).Ensure all glassware is properly dried and the reaction is run under a strict inert atmosphere. Use fresh, high-quality catalyst.
Insufficiently active base or poor mixing.Use finely powdered, anhydrous K₂CO₃. Ensure vigorous stirring to facilitate interaction between phases.
Incomplete Reaction Reaction time is too short or temperature is too low.Extend the reaction time and monitor by TLC. Ensure the internal temperature reaches the target of 85-90 °C.
Homocoupling of boronic acid is a competing side reaction.Ensure the inert atmosphere is maintained throughout. Add the aryl halide first to allow oxidative addition before significant boronic acid decomposition or homocoupling occurs.
Low Isolated Yield Incomplete extraction from the aqueous phase.Ensure the aqueous phase is sufficiently acidified (pH < 3) before extraction. Perform multiple extractions with the organic solvent.[6]
Product loss during recrystallization.Use the minimum amount of hot solvent to dissolve the crude product. Ensure slow cooling to promote crystal growth rather than precipitation.
Overall Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions
  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere.

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.

  • Aryl Halides & Boronic Acids: Can be irritants. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrochloric Acid: Is corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References
  • Organic Chemistry II - Fiveable. (2025, August 15). 11.
  • OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
  • Jasperse, J. Grignard Reaction.
  • University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • StudySmarter.
  • University of Calgary. organic synthesis: benzoic acid via a grignard reaction.
  • Chemistry LibreTexts. (2006, December 4). carbon-carbon bond forming reactions.
  • Nanyang Technological University.
  • Boyce, D. (2025, November 9). 28.
  • ChemicalBook. 3-(Trifluoromethyl)benzoic acid synthesis.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • BenchChem. (2025, December). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Google Patents. (n.d.). Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ResearchGate. (2025, August 7). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid.
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)benzoic acid.
  • Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • BenchChem. Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide.
  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • PubChem. 3-Chloro-5-(trifluoromethyl)benzoic acid.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Google Patents. (n.d.). Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
  • Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
  • European Patent Office. (1979, October 3).

Sources

Application Note: High-Purity Isolation of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, a key building block in pharmaceutical and materials science research. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products. This document outlines three primary purification strategies: initial workup via acid-base extraction, bulk purification through recrystallization, and high-resolution separation using flash column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind procedural choices to ensure robust and reproducible results.

Introduction: The Importance of Purity

This compound is a substituted aromatic carboxylic acid. Its structural motifs—a chlorinated phenyl ring, a trifluoromethyl group, and a benzoic acid moiety—make it a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities. The trifluoromethyl group, in particular, is often incorporated to enhance properties like metabolic stability and lipophilicity[1].

Synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, or side-products from reactions like oxidation or halogenation[2][3]. The presence of these impurities can hinder downstream reactions, complicate product characterization, and compromise the biological activity and safety of the final compound. Therefore, effective purification is not merely a procedural step but a critical determinant of research and development success.

This guide details methodologies to elevate the purity of the target compound to >98%, suitable for most research and development applications.

Strategy Overview: A Multi-Faceted Approach to Purification

A robust purification strategy often involves more than one technique. We present a logical workflow that begins with a crude, high-capacity cleanup and proceeds to a high-resolution polishing step. The choice of methods depends on the initial purity of the crude material and the nature of the impurities.

Purification_Workflow Crude Crude Synthetic Product Extraction Acid-Base Extraction (Removes Neutral/Basic Impurities) Crude->Extraction Recrystallization Recrystallization (High Capacity, Crystalline Solids) Extraction->Recrystallization If solid precipitates cleanly Chromatography Flash Chromatography (High Resolution, Isomer Separation) Extraction->Chromatography If mixture is complex/oily Pure Pure Compound (>98%) (Verify by MP, NMR, HPLC) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Method 1: Preliminary Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude mixture with a mild base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer precipitates the purified benzoic acid derivative.

Causality Behind Choices:

  • Base Selection: Sodium bicarbonate (NaHCO₃) is preferred over stronger bases like sodium hydroxide (NaOH) to prevent potential hydrolysis of other functional groups and to selectively extract the relatively strong carboxylic acid over any weakly acidic impurities (e.g., phenols).

  • Solvent Choice: A water-immiscible organic solvent like ethyl acetate or dichloromethane is used to dissolve the crude material and retain non-acidic impurities.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Neutral & Basic Impurities Remain in Organic Layer A->B Wash C Water-Soluble Carboxylate Salt A->C + NaHCO₃ (aq) (Deprotonation) D Precipitated Pure Acid C->D + HCl (aq) (Protonation)

Caption: The process of purification via acid-base extraction.

Protocol 3.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.[4]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: High-Purity Purification by Recrystallization

Principle: Recrystallization is a highly effective method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Causality Behind Choices:

  • Solvent Selection: The "like dissolves like" principle is a starting point. Given the aromatic and fluorinated nature of the target compound, it will likely exhibit good solubility in moderately polar to nonpolar organic solvents. A solvent-pair system is often ideal. This involves a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble. The compound is dissolved in a minimum of the hot soluble solvent, and the anti-solvent is added dropwise until turbidity appears, which is then cleared by adding a drop of the soluble solvent before cooling.[6]

Data Presentation 4.1: Recrystallization Solvent Selection
Solvent SystemBoiling Point (°C)Rationale for Use with Benzoic AcidsReference
Ethanol/Water78 / 100Good "solvent/anti-solvent" pair. Benzoic acids are often soluble in hot ethanol and insoluble in cold water.[7]
Toluene111Good solvent for aromatic compounds. Can be paired with heptane or hexane as an anti-solvent.[8]
Ethyl Acetate/Heptane77 / 98A common polar/nonpolar pair effective for a wide range of organic compounds.[8][9]
Acetic Acid/Water118 / 100Acetic acid can be a good solvent for carboxylic acids, with water used as the anti-solvent.[4]
Protocol 4.2: Recrystallization using an Ethanol/Water System
  • Dissolution: Place the crude or semi-purified acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until a persistent cloudiness (turbidity) is observed. Add a final drop or two of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][5] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Method 3: Purification by Flash Column Chromatography

Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10] For acidic compounds like this compound, interactions with the slightly acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing.

Causality Behind Choices:

  • Acidic Modifier: To obtain sharp, symmetrical peaks, it is essential to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[9][11][12] The modifier ensures the analyte remains in its neutral, protonated form, minimizing strong ionic interactions with the stationary phase.

  • Mobile Phase Selection: A typical mobile phase consists of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.35 for the target compound, which provides the best balance of separation and elution time.[9][10]

Data Presentation 5.1: Typical Flash Chromatography Conditions
ParameterRecommended SettingRationaleReference
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard choice for normal-phase chromatography of acidic or neutral compounds.[9][13]
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for a wide range of compound polarities.[10]
Modifier 0.5% Acetic Acid (AcOH)Suppresses deprotonation of the carboxylic acid, preventing peak tailing.[12][13]
Target Rf (TLC) 0.2 - 0.35Ensures optimal retention and separation on the column.[9][10]
Loading Method Dry LoadingFor compounds sparingly soluble in the initial eluent, adsorbing onto a small amount of silica provides a tighter injection band and better resolution.[11]
Protocol 5.2: Flash Chromatography
  • TLC Analysis: Develop a TLC plate using a Hexane:Ethyl Acetate solvent system (e.g., start with 4:1) containing ~0.5% acetic acid. Adjust the solvent ratio until the target compound has an Rf of ~0.3.

  • Column Packing: Pack a flash column with silica gel in the initial, least polar eluent determined by TLC.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the weak solvent system (e.g., 95:5 Hexane:EtOAc + 0.5% AcOH). Gradually increase the polarity of the mobile phase according to the separation needs. A flow rate of approximately 2 inches/minute is recommended.[10]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. To remove residual acetic acid, co-evaporation with toluene may be effective.[10]

Purity Assessment

The success of any purification protocol must be validated.

  • Melting Point (MP): A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with correct integrations and couplings, and an absence of signals corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for assessing purity. A pure sample should ideally show a single peak. The area under the curve can be used to quantify purity (e.g., >98%).

Conclusion

The purification of this compound can be reliably achieved through a systematic application of acid-base extraction, recrystallization, and/or flash chromatography. An initial acid-base extraction is highly recommended to remove non-acidic impurities. For crystalline solids, recrystallization is a powerful, scalable, and cost-effective technique for achieving high purity. When dealing with complex mixtures, isomers, or non-crystalline materials, flash chromatography with an acidified mobile phase provides the necessary resolution. The final purity should always be confirmed by appropriate analytical methods.

References

  • King Group. (n.d.). Successful Flash Chromatography. Teledyne ISCO.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column.
  • Not Voodoo. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?
  • Chem LibreTexts. (n.d.). Recrystallization of Benzoic Acid.
  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • IPL.org. (2020, August 20). Recrystallizing Benzoic Acid Lab Report.
  • BenchChem. (2025, December). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • ResearchGate. (2025, August 7). (PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid.
  • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5134-5137.

Sources

Application Note: HPLC Analysis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Method Strategy

Analyte Profile & Challenges

The target molecule, 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid , represents a class of lipophilic bi-aryl carboxylic acids often utilized as scaffolds in medicinal chemistry (e.g., ROR


t inverse agonists or kinase inhibitors).
  • Chemical Structure: A biphenyl core substituted with a carboxylic acid (acidic), a chlorine atom (lipophilic/electron-withdrawing), and a trifluoromethyl group (highly lipophilic/electron-withdrawing).

  • Predicted Properties:

    • 
      :  ~3.5 – 4.0 (The electron-withdrawing 
      
      
      
      and
      
      
      groups stabilize the carboxylate anion, slightly increasing acidity compared to benzoic acid).
    • 
      :  > 4.5 (High hydrophobicity due to the aromatic rings and halogenated substituents).
      
    • UV Chromophore: Conjugated biphenyl system, expected

      
       ~250–280 nm.
      
The "Why" Behind the Method

Developing a robust HPLC method for this molecule requires addressing two competing physicochemical behaviors: hydrophobicity and ionization .

  • Ionization Suppression (pH Control):

    • Problem: At neutral pH, the carboxylic acid deprotonates to its anionic form (

      
      ). Charged species interact poorly with non-polar C18 stationary phases, leading to early elution and broad, tailing peaks (due to secondary silanol interactions).
      
    • Solution: We must use an acidic mobile phase (pH ~2.0–2.5) to keep the molecule in its neutral, protonated form (

      
      ). This ensures sharp peak shape and consistent retention.
      
  • Hydrophobic Retention (Solvent Strength):

    • Problem: The presence of -

      
       and -Cl groups makes the molecule "sticky" on C18 columns. Isocratic methods with low organic content will result in excessively long run times.
      
    • Solution: A steep gradient ending at high organic strength (95% Acetonitrile) is necessary to elute the main peak and any highly lipophilic impurities (e.g., dimers from synthesis).

Part 2: Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (capable of gradient elution).

  • Detector: Diode Array Detector (DAD/PDA) is preferred for purity assessment; VWD is acceptable.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    ) or Phenomenex Kinetex C18.
    
    • Note: A Phenyl-Hexyl or Biphenyl column is a validated alternative if separation of regio-isomers (positional impurities) is required, as these phases offer unique

      
      -
      
      
      
      selectivity.
  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).

    • Purified Water (Milli-Q, 18.2 M

      
      ).
      
    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (if MS compatibility is needed).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Preparation: Add 1.0 mL of 85%

      
       to 1000 mL of water. Mix and filter (0.22 
      
      
      
      ). pH should be approx. 2.2.
  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

    • Why ACN? ACN has a lower UV cutoff than Methanol and provides stronger elution power for the hydrophobic

      
       group.
      
Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min (Standard HPLC)
Column Temp 40°C (Elevated temp improves mass transfer for hydrophobic molecules)
Injection Volume 5 - 10

Detection UV at 254 nm (Primary), 210 nm (Impurity check), 280 nm (Secondary)
Run Time 20 Minutes (+ 5 min re-equilibration)
Gradient Profile

Rationale: Start at moderate organic to retain polar impurities (like boronic acids from Suzuki coupling), then ramp up to elute the target.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.05050Initial Hold
2.05050Isocratic hold to stack injection
12.0595Linear Ramp to elute target
15.0595Wash (elute dimers/catalysts)
15.15050Return to initial
20.05050Re-equilibration
Sample Preparation
  • Diluent: 100% Acetonitrile (or 90:10 ACN:Water).

    • Critical: Do not dissolve in pure water or low-organic buffers; the compound will precipitate.

  • Concentration: 0.5 mg/mL for purity assay; 0.05 mg/mL for sensitivity check.

  • Filtration: 0.2

    
     PTFE syringe filter (Nylon filters may bind acidic hydrophobic compounds).
    

Part 3: Method Logic & Visualization

Impurity Origin & Separation Logic

The synthesis likely involves a Suzuki-Miyaura coupling. The HPLC method must separate the product from specific expected byproducts.

G Start Suzuki Coupling Reaction Mixture Analysis HPLC Separation (Gradient 50-95% B) Start->Analysis Impurity1 Impurity A: Boronic Acid (Polar, Early Eluting) Impurity2 Impurity B: Des-halo Analog (Less Lipophilic) Target TARGET ANALYTE: 5-Chloro-3-(3-CF3-phenyl) benzoic acid (Mid-Late Eluting) Impurity3 Impurity C: Homocoupling Dimer (Very Lipophilic, Late) Analysis->Impurity1 RT 2-4 min Analysis->Impurity2 RT 6-8 min Analysis->Target RT 9-11 min Analysis->Impurity3 RT 13-15 min

Caption: Separation logic based on hydrophobicity. Polar precursors elute first; the lipophilic target elutes mid-gradient; dimers elute during the high-organic wash.

Part 4: System Suitability & Validation Standards

To ensure the data is trustworthy (E-E-A-T), the following criteria must be met before releasing results.

System Suitability Criteria (SST)

Run 5 replicate injections of the Standard Solution (0.5 mg/mL).

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD

1.0%
Ensures gradient pump stability and column equilibration.
Peak Area %RSD

1.0%
Verifies injector precision and detector linearity.
Tailing Factor (

)
0.8 – 1.5

indicates secondary interactions or insufficient buffering (pH too high).
Theoretical Plates (N) > 5,000Indicates column efficiency is sufficient for separation.
Resolution (

)
> 2.0Between Target and nearest impurity (if present).
Troubleshooting Guide
  • Issue: Split Peak or Shoulder.

    • Cause: Sample solvent is too strong (100% ACN) compared to starting mobile phase (50% ACN), causing "solvent effect."

    • Fix: Reduce injection volume to 2

      
       or match sample solvent to initial MP (50:50 ACN:Water).
      
  • Issue: Drifting Retention Time.

    • Cause: Incomplete column re-equilibration or pH fluctuation.

    • Fix: Extend re-equilibration time to 7 minutes; ensure buffer is fresh.

  • Issue: Baseline Noise at 210 nm.

    • Cause: UV absorbance of Acetonitrile or Formic Acid.

    • Fix: Use Phosphoric Acid (transparent at low UV) and "Far UV" grade Acetonitrile.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Solvent Strength).

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • McCalley, D. V. (2010). Analysis of acidic and basic compounds by HPLC. LCGC North America. (Detailed mechanism of suppressing ionization for acidic analytes).

  • PubChem. (2025).[1] Compound Summary: 3-Chloro-5-(trifluoromethyl)benzoic acid.[1] National Library of Medicine. Link (Used as a structural surrogate for property estimation).

  • BenchChem. (2025). HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid. Link (Protocol adapted from structural analog).

Sources

Technical Application Note: GC-MS Characterization of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the gas chromatography-mass spectrometry (GC-MS) characterization of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid , a halogenated biphenyl scaffold common in medicinal chemistry (e.g., kinase inhibitors, NSAID analogs).

Due to the polarity of the carboxylic acid moiety and the steric bulk of the biphenyl core, direct injection often yields poor peak symmetry and thermal degradation. This method utilizes Trimethylsilylation (TMS) derivatization to ensure volatility, thermal stability, and high-sensitivity detection. The guide covers sample preparation, instrumental parameters, and mass spectral interpretation logic.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescription
Compound Name This compound
Molecular Formula C₁₄H₈ClF₃O₂ (Free Acid) / C₁₇H₁₆ClF₃O₂Si (TMS Derivative)
Molecular Weight 300.66 g/mol (Free Acid) / 372.84 g/mol (TMS Derivative)
LogP (Predicted) ~4.2 (High Lipophilicity)
pKa (Predicted) ~3.8 (Carboxylic Acid)
Key Structural Features Biphenyl core, Electron-withdrawing CF₃ and Cl groups, Sterically hindered acid.
The Analytical Challenge

The presence of the carboxylic acid (-COOH) creates strong intermolecular hydrogen bonding, leading to:

  • Adsorption: Loss of analyte on active sites in the GC liner.

  • Peak Tailing: Non-Gaussian peak shapes reducing resolution.

  • Ghost Peaks: Memory effects in subsequent runs.

Solution: Derivatization with BSTFA + 1% TMCS replaces the active proton with a trimethylsilyl [–Si(CH₃)₃] group, reducing polarity and preventing hydrogen bonding.

Experimental Protocol

Reagents & Standards
  • Solvent: Acetonitrile (ACN) or Pyridine (Anhydrous, 99.8%). Note: Pyridine acts as an acid scavenger.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Internal Standard (IS): Phenanthrene-d10 (100 µg/mL in ACN). Chosen for its stability and lack of active protons.

Sample Preparation Workflow

Step 1: Stock Preparation Dissolve 1.0 mg of the target acid in 1 mL of Acetonitrile. Vortex for 30 seconds.

Step 2: Aliquoting Transfer 100 µL of Stock Solution into a 2 mL GC crimp vial. Add 50 µL of Internal Standard Solution (Phenanthrene-d10).

Step 3: Evaporation (Optional but Recommended) Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C to remove moisture (water competes with the derivatizing agent).

Step 4: Derivatization Reaction Add 100 µL of anhydrous Pyridine . Add 100 µL of BSTFA + 1% TMCS . Cap immediately and vortex.

Step 5: Incubation Heat the vial at 65°C for 30 minutes . Rationale: The steric hindrance of the biphenyl ring requires thermal energy to ensure quantitative silylation.

Step 6: Final Dilution Cool to room temperature. Dilute with 800 µL of Isooctane or Ethyl Acetate if the detector response is too high. Inject directly.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
GC System Agilent 8890 / 5977B MSD (or equivalent)Standard Single Quadrupole
Column DB-5ms UI (30m × 0.25mm × 0.25µm)Low-bleed, 5% phenyl phase ideal for aromatics.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling biphenyls.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents broadening; high final temp elutes heavy matrix.
Transfer Line 300°CPrevents condensation before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Scan Range m/z 50 – 550Covers molecular ion and fragments; avoids low-mass solvent noise.

Results & Discussion

Chromatographic Performance

The TMS derivative (this compound-TMS) elutes as a sharp, symmetrical peak. Under the prescribed conditions, expect retention relative to Phenanthrene-d10 (IS) to be approximately 1.2 – 1.3 RRT (Relative Retention Time).

Mass Spectral Interpretation (EI)

The electron ionization (EI) spectrum provides a distinct fingerprint.

  • Molecular Ion [M]⁺ (m/z 372/374): Distinctive due to the stability of the biphenyl system. The Chlorine atom imparts a 3:1 intensity ratio between m/z 372 (³⁵Cl) and 374 (³⁷Cl).

  • Base Peak [M-15]⁺ (m/z 357): Loss of a methyl group (•CH₃) from the trimethylsilyl moiety.[1][2] This is the diagnostic quantifier ion.

  • Fragment [M-TMSOH]⁺ (m/z 282): Loss of the derivatizing group + hydrogen rearrangement.

  • Fragment [M-CF₃]⁺ (m/z 303): Loss of the trifluoromethyl group (less common but possible).

  • Silicon Ion (m/z 73): [Si(CH₃)₃]⁺, characteristic of all TMS derivatives.

Method Validation Metrics (Typical)
  • Linearity: 0.5 – 100 µg/mL (R² > 0.995).

  • Limit of Detection (LOD): ~0.05 µg/mL (SIM mode using m/z 357, 372).

  • Precision (RSD): < 3.5% for n=6 injections.

Visualizations

Analytical Workflow Diagram

G cluster_0 Derivatization Phase Sample Solid Sample (1 mg) Dissolve Dissolve in ACN + Internal Std Sample->Dissolve Dry Evaporate N2 (Remove H2O) Dissolve->Dry Deriv Add BSTFA/TMCS + Pyridine Dry->Deriv Critical Step Heat Incubate 65°C, 30 min Deriv->Heat Inject GC-MS Injection (Splitless) Heat->Inject Data Data Analysis (m/z 357, 372) Inject->Data

Caption: Step-by-step derivatization workflow ensuring moisture removal and complete silylation.

Fragmentation Pathway Logic

Frag Parent TMS Derivative (M+) m/z 372 (100%) / 374 (32%) BasePeak [M - CH3]+ m/z 357 (Base Peak) Parent->BasePeak - CH3 (15 Da) LossTMS [M - OTMS]+ m/z 283 Parent->LossTMS - OTMS (89 Da) LossCF3 [M - CF3]+ m/z 303 Parent->LossCF3 - CF3 (69 Da) SiIon TMS Ion m/z 73 Parent->SiIon Cleavage

Caption: Proposed EI fragmentation pathway. The [M-15]+ ion is the most stable and sensitive for quantitation.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: BSTFA hydrolyzes instantly in water. If the reagent turns cloudy or white precipitate forms, the reaction has failed. Action: Ensure all glassware and solvents are anhydrous.

  • Incomplete Derivatization: If the "Free Acid" peak (broad, earlier eluting) appears, increase incubation time to 60 minutes or temperature to 75°C. The steric hindrance of the biphenyl group may slow reaction kinetics.

  • Injector Maintenance: Silylation reagents deposit silica in the liner over time. Change the liner and gold seal every 50–100 injections to maintain peak shape.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta. Link

  • NIST Chemistry WebBook. (2023). Standard Reference Data for 3-Chloro-benzoic acid derivatives. Link

  • Sigma-Aldrich. (2024). Derivatization Reagents for GC: BSTFA + TMCS Protocol. Link

Sources

"Using 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Chloro-3-(3-trifluoromethylphenyl)benzoic Acid in Fragment-Based Drug Discovery and Targeted Library Synthesis

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of privileged scaffolds is paramount for accelerating hit-to-lead optimization. This compound (CAS 1261582-59-5) is a highly versatile, commercially available building block that perfectly embodies the principles of rational drug design.

As a Senior Application Scientist, I frequently deploy this specific biphenyl-3-carboxylic acid scaffold when targeting deep, hydrophobic protein pockets that require a strong electrostatic anchor. The structural causality of this molecule is elegantly defined by its three functional domains:

  • The 3'-Trifluoromethyl Group: This moiety acts as a highly lipophilic, electron-withdrawing bioisostere for a tert-butyl group. It significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites, a critical feature when designing compounds for in vivo efficacy[1].

  • The 5-Chloro Substitution: The meta-chloro group on the benzoic acid ring is not merely a space-filler; it exerts a profound stereoelectronic effect. The steric bulk of the chlorine atom forces a specific dihedral twist between the two phenyl rings. This rigidifies the biphenyl scaffold, pre-organizing the molecule into an active conformation and reducing the entropic penalty upon target binding[2].

  • The Carboxylic Acid Anchor: The carboxylate serves as the primary pharmacophore, forming critical hydrogen bonds or salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in the binding pockets of targets such as the Farnesoid X Receptor (FXR) or beta-3-adrenoceptors[3].

Pharmacochemical Profiling

Before integrating this building block into a high-throughput synthesis workflow, it is essential to understand its baseline physicochemical properties. The data in Table 1 demonstrates why this molecule is an ideal starting point for library generation.

Table 1: Physicochemical Properties & MedChem Rationale

PropertyValueMedChem Rationale
Molecular Weight 300.66 g/mol Ideal fragment size, allowing a ~200 Da budget for amine derivatization before violating Lipinski's Rule of 5.
cLogP ~4.5High lipophilicity drives binding in hydrophobic channels (e.g., the FXR ligand-binding domain).
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability; optimal for intracellular target engagement.
Hydrogen Bond Donors (HBD) 1A single HBD (the COOH) minimizes desolvation penalties upon entering the lipid bilayer.
Hydrogen Bond Acceptors (HBA) 2Limits non-specific binding while providing targeted interaction points.

Application Workflow: Synthesis of FXR Modulator Libraries

Biphenyl-3-carboxylic acid derivatives are well-documented modulators of nuclear receptors, particularly the Farnesoid X Receptor (FXR), which regulates bile acid homeostasis and lipid metabolism[2]. To explore Structure-Activity Relationships (SAR), the carboxylic acid is typically converted into various amides.

Protocol 1: High-Throughput Amide Derivatization (Self-Validating Workflow)

Causality Note: We utilize HATU and DIPEA rather than standard EDC/HOBt. The adjacent meta-chloro substitution sterically hinders the carboxylate; HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier, ensuring complete conversion.

Step 1: Scaffold Activation

  • Dissolve this compound (0.1 M) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Stir at room temperature for 15 minutes to ensure full formation of the active ester. Validation Checkpoint: An aliquot analyzed via LC-MS must show >95% consumption of the starting material and the appearance of the active ester intermediate.

Step 2: Amine Coupling

  • Transfer 100 µL of the activated scaffold solution into a 96-well plate containing a diverse library of primary and secondary amines (0.12 M in DMF).

  • Seal the plate and agitate at 40°C for 4 hours.

  • Causality Note: Heating to 40°C provides the kinetic energy required to overcome the rotational barrier of the bulky secondary amines often used in these libraries.

Step 3: Internal Validation & Purification

  • Quench the reaction with 10 µL of 10% trifluoroacetic acid (TFA) in water.

  • Subject the crude mixtures to high-throughput LC-MS.

  • Self-Validation Metric: Only wells exhibiting >85% purity of the target mass are advanced. Failures trigger a corrective action (e.g., re-evaluating the steric bulk of the failed amine).

FBDD A 5-Chloro-3-(3-CF3-phenyl) benzoic acid B HATU/DIPEA Activation (Overcomes Sterics) A->B C Amine Library Addition (96-well format) B->C D LC-MS QC Check (>85% Purity Req.) C->D E Hit-to-Lead Screening D->E

Workflow for the high-throughput derivatization of the biphenyl-3-carboxylic acid scaffold.

Biological Validation: Nuclear Receptor Engagement

Once the library is synthesized, the compounds must be evaluated for target engagement.

Protocol 2: TR-FRET FXR Coactivator Recruitment Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization. Biphenyl and trifluoromethyl-containing compounds can occasionally exhibit auto-fluorescence. The time-resolved nature of TR-FRET introduces a microsecond delay before measurement, allowing transient background fluorescence to decay, thereby yielding a pristine signal-to-noise ratio.

Step 1: Complex Formation

  • Prepare an assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% BSA.

  • Mix GST-tagged FXR Ligand Binding Domain (LBD) (5 nM) with a Terbium-labeled anti-GST antibody (2 nM) and a fluorescein-labeled SRC-1 coactivator peptide (100 nM).

Step 2: Compound Incubation

  • Dispense 20 µL of the complex into a 384-well low-volume plate.

  • Pin-transfer 100 nL of the synthesized library compounds (from Protocol 1) into the wells.

  • Incubate in the dark at room temperature for 1 hour to allow the compound to induce the conformational shift in the FXR-LBD that recruits the SRC-1 peptide.

Step 3: Signal Acquisition & System Validation

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Calculate the TR-FRET ratio (520 nm / 495 nm).

  • Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and a known FXR agonist like GW4064 (positive control). The assay is only validated and data accepted if the Z'-factor > 0.65 .

FXR_Pathway Ligand Synthesized Biphenyl Amide Derivative FXR FXR Ligand Binding Domain (Conformational Shift) Ligand->FXR Salt bridge & Hydrophobic fit Coactivator SRC-1 Coactivator Recruitment (TR-FRET Signal) FXR->Coactivator Gene Target Gene Transcription (e.g., SHP, BSEP) Coactivator->Gene Physio Bile Acid Homeostasis & Lipid Metabolism Gene->Physio

Mechanistic pathway of FXR modulation by biphenyl-3-carboxylic acid derivatives.

Data Presentation: Quality Control & Assay Metrics

To ensure the integrity of the drug discovery pipeline, strict thresholds must be maintained. Table 2 outlines the self-validating parameters of the combined chemical and biological workflows.

Table 2: Integrated QC Metrics and Corrective Actions

Workflow StageMetricAcceptance CriteriaCorrective Action if Failed
Chemical Synthesis LC-MS Purity (UV 254 nm)> 85%Subject to preparative HPLC repurification before assaying.
Chemical Synthesis Reaction Yield> 70%Switch coupling reagent (e.g., from HATU to COMU) or increase temperature to 50°C.
Biological Assay Z'-Factor> 0.65Re-optimize fluorophore concentration or extend incubation time to 2 hours.
Biological Assay Signal-to-Background (S/B)> 5.0Verify the integrity of the DTT in the assay buffer to ensure protein stability.

References

  • Huang, H., et al. "Design, Synthesis, and Biological Evaluation of Novel Nonsteroidal Farnesoid X Receptor (FXR) Antagonists: Molecular Basis of FXR Antagonism." ChemMedChem, 2015, 10(7).[2] ()

  • Uehling, D. E., et al. "WO2010118291A2 - Biphenyl-3-carboxylic acid modulators of beta-3-adrenoreceptor." Google Patents, 2010.[3] ()

  • "1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone[CAS# 1125812-58-9]." chemBlink.[1] ()

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Scale-Up of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges through detailed troubleshooting guides and frequently asked questions, providing insights grounded in established chemical principles.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves a key carbon-carbon bond formation step. Two of the most common and scalable approaches are the Suzuki-Miyaura cross-coupling and the Grignard reaction.

  • Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed reaction between a boronic acid (or its ester) and an aryl halide. For this synthesis, one would typically couple 3-chloro-5-bromobenzoic acid with (3-trifluoromethylphenyl)boronic acid. This method is often favored for its high functional group tolerance and milder reaction conditions.[1][2][3]

  • Grignard Reaction: This approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylic acid after an acidic workup.[4][5][6][7] A plausible route would be the reaction of the Grignard reagent formed from 1-bromo-3-chloro-5-(trifluoromethyl)benzene with CO2.

This guide will focus on troubleshooting issues that arise during the scale-up of these synthetic routes.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction 3-Chloro-5-bromobenzoic acid 3-Chloro-5-bromobenzoic acid Suzuki Coupling Suzuki Coupling 3-Chloro-5-bromobenzoic acid->Suzuki Coupling 3-Trifluoromethylphenyl)boronic acid 3-Trifluoromethylphenyl)boronic acid 3-Trifluoromethylphenyl)boronic acid->Suzuki Coupling Product This compound Suzuki Coupling->Product 1-Bromo-3-chloro-5-(trifluoromethyl)benzene 1-Bromo-3-chloro-5-(trifluoromethyl)benzene Mg, THF Mg, THF 1-Bromo-3-chloro-5-(trifluoromethyl)benzene->Mg, THF Grignard Reagent Grignard Reagent Mg, THF->Grignard Reagent CO2 (dry ice) CO2 (dry ice) Grignard Reagent->CO2 (dry ice) Acid Workup Acid Workup CO2 (dry ice)->Acid Workup Acid Workup->Product

Caption: Common synthetic routes to the target compound.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Suzuki-Miyaura Coupling 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality of boronic acid. 4. Presence of oxygen in the reaction mixture.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling to prevent deactivation. 2. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for efficient transmetalation.[8] 3. Verify the purity of the boronic acid. Anhydrides can form upon storage, which may affect reactivity.[9] 4. Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before heating.
Incomplete Grignard Reagent Formation 1. Presence of moisture in glassware or solvents. 2. Magnesium surface is passivated (oxidized). 3. Low reactivity of the aryl halide.1. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents.[5][6][7] 2. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[10] 3. If the reaction is sluggish, gentle heating may be required to initiate it. Once initiated, the reaction is often exothermic and may need cooling.
Formation of Biphenyl Homocoupling Byproducts 1. Suzuki Coupling: Reductive elimination of two organometallic species before cross-coupling. 2. Grignard Reaction: Reaction of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).1. Optimize the reaction stoichiometry. A slight excess of the boronic acid can sometimes suppress homocoupling. Adjusting the ligand on the palladium catalyst can also be beneficial.[11] 2. Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[10]
Difficult Purification of the Final Product 1. Presence of closely related impurities. 2. Poor crystallization behavior.1. Employ a purification strategy that exploits the acidic nature of the product, such as an acid-base extraction.[4][12] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The aqueous layer containing the sodium salt of the product can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product. 2. Screen various recrystallization solvents or solvent mixtures. Common choices include heptane/ethyl acetate or toluene.[13] Seeding with a small amount of pure product can aid in crystallization.[14]
Exothermic Runaway During Grignard Formation 1. Rapid initiation of an accumulated amount of aryl halide.1. Control the addition rate of the aryl halide to the magnesium suspension. Ensure adequate cooling capacity is in place before starting the addition. Monitor the internal temperature closely.
Process Flow for Troubleshooting Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_catalyst Is the Palladium Catalyst Active? start->check_catalyst replace_catalyst Use fresh catalyst or pre-catalyst. check_catalyst->replace_catalyst No check_base Is the Base Effective? check_catalyst->check_base Yes replace_catalyst->check_base screen_bases Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄). check_base->screen_bases No check_boronic_acid Is the Boronic Acid Pure? check_base->check_boronic_acid Yes screen_bases->check_boronic_acid verify_purity Analyze boronic acid for anhydride content. check_boronic_acid->verify_purity No check_degassing Was the Reaction Properly Degassed? check_boronic_acid->check_degassing Yes verify_purity->check_degassing improve_degassing Increase degassing time or use a more rigorous method. check_degassing->improve_degassing No success Yield Improved check_degassing->success Yes improve_degassing->success

Caption: A logical workflow for diagnosing low yields.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Grignard, is more suitable for large-scale production?

A1: The choice of synthetic route for large-scale production depends on several factors, including cost of starting materials, process safety, and robustness. The Suzuki-Miyaura coupling is often preferred in the pharmaceutical industry due to its milder reaction conditions and broader functional group tolerance, which can simplify the synthesis of complex molecules.[1][2][3] However, Grignard reactions can be more atom-economical and cost-effective if the starting materials are readily available and the process safety aspects of handling highly reactive organometallic reagents can be effectively managed.

Q2: What are the critical safety considerations when scaling up the Grignard reaction for this synthesis?

A2: The primary safety concerns with Grignard reactions are their exothermic nature and the high reactivity of the Grignard reagent with water and other protic sources.[6][7] Key safety measures include:

  • Strict Moisture Control: All equipment and reagents must be scrupulously dried to prevent quenching of the Grignard reagent and potential exotherms.[5][7]

  • Controlled Addition: The aryl halide should be added to the magnesium at a controlled rate to manage the heat generated during the reaction.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Quenching: The quenching of the reaction with acid should be performed slowly and with adequate cooling to control the exothermic reaction.[4][5]

Q3: How can I minimize the formation of regioisomeric impurities?

A3: Regioisomeric impurities can arise from the starting materials or during the synthesis. It is crucial to source starting materials with high isomeric purity.[15] During the synthesis, particularly in reactions involving substituted aromatic rings, careful control of reaction conditions (temperature, catalyst, etc.) can help to minimize the formation of unwanted isomers. If regioisomers are formed, they may need to be separated by chromatography or selective crystallization.

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A4: For monitoring the reaction progress, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[11] These techniques can effectively separate the starting materials, intermediates, product, and byproducts, allowing for a quantitative assessment of the reaction conversion. For final product purity analysis, HPLC is typically the method of choice. Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q5: Are there any specific handling precautions for this compound and its intermediates?

A5: As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.[16][17][18] The final product and its intermediates may be irritating to the skin, eyes, and respiratory tract.[16][19] Handling should be performed in a well-ventilated fume hood.[16][18] Consult the Safety Data Sheet (SDS) for each specific compound for detailed handling and safety information.[16][17][18]

IV. Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Reaction Scheme: (3-Chloro-5-bromophenyl)boronic acid + 3-(Trifluoromethyl)aniline --[Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O]--> this compound

Procedure:

  • To a reaction vessel, add 3-chloro-5-bromobenzoic acid (1.0 equivalent), (3-trifluoromethylphenyl)boronic acid (1.1 equivalents), palladium tetrakis(triphenylphosphine) (0.02 equivalents), and potassium carbonate (2.5 equivalents).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 20-30 minutes.

  • Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (2-3 times).

  • Combine the aqueous extracts and wash with ethyl acetate to remove any neutral organic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 6 M hydrochloric acid until the pH is approximately 2, leading to the precipitation of the product.[12]

  • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

V. References

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Available from:

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU. (2011, October 11). Available from:

  • Grignard Reaction. Available from:

  • Synthesis of Benzoic Acid - Chem21Labs. Available from:

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Available from:

  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. Available from:

  • Suzuki Coupling - Organic Chemistry Portal. Available from:

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Available from:

  • SAFETY DATA SHEET - Fisher Scientific. Available from:

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC. Available from:

  • Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents. (CN103012122A). Available from:

  • Suzuki reactions in novel liquids - Diva-Portal.org. Available from:

  • An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid - ResearchGate. (2025, August 7). Available from:

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (US6489507B1). Available from:

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid - Ossila. Available from:

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available from:

  • Process of preparing 3-trifluoromethyl benzoic acid - Google Patents. (CN101066917A). Available from:

  • Process for the purification of benzoic acid - Google Patents. (US4092353A). Available from:

  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations - PubMed. (2018, July 6). Available from:

  • Synthesis of 3-(3-Chloro-5-fluorophenyl)aniline Hydrochloride: An In-depth Technical Guide - Benchchem. Available from:

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022, November 17). Available from:

  • 2-Amino-5-chloro-3-methylbenzoic acid - AK Scientific, Inc. Available from:

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (2019, July 5). Available from:

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid - Safety Data Sheet - ChemicalBook. (2026, January 17). Available from:

  • Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! (2022, September 22). Available from:

  • 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. Available from:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid - Sigma-Aldrich. Available from:

  • Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents. (CN110885298B). Available from:

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available from:

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. Available from:

Sources

Technical Support Center: Solvent Effects on the Synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and its profound impact on this synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this biaryl compound, a valuable building block in medicinal chemistry, is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann condensation. The choice of solvent in these reactions is not a mere detail but a critical parameter that dictates reaction efficiency, selectivity, and the impurity profile of the final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, with a focus on how solvent choice can be both the cause and the solution.

Issue 1: Low or No Product Yield

A consistently low yield is one of the most common frustrations in cross-coupling reactions. Before questioning the catalyst or reagents, a thorough evaluation of the solvent system is warranted.

Potential Cause Explanation Recommended Solution
Poor Solubility of Reactants or Base The organic halide, boronic acid/ester, and the inorganic base must have sufficient solubility in the reaction medium for the catalytic cycle to proceed efficiently. In biphasic systems (e.g., Toluene/H₂O), poor mass transfer between the phases can significantly slow down the reaction.[1]1. Switch to a More Polar Aprotic Solvent: Consider using solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which are excellent at dissolving a wide range of organic and inorganic compounds.[2] 2. Employ a Co-solvent System: A mixture of a nonpolar solvent (like toluene or dioxane) with a polar solvent (like ethanol or water) can improve the solubility of all components.[1] The ratio of the co-solvents is a critical parameter to optimize.[1] 3. Add a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate anion from the aqueous to the organic phase.[1]
Catalyst Deactivation or Precipitation The chosen solvent may not adequately stabilize the active palladium species, leading to its decomposition or precipitation out of the solution.1. Ligand-Solvent Compatibility: Ensure the phosphine or N-heterocyclic carbene (NHC) ligand is soluble and stable in the chosen solvent. Some ligands are specifically designed for aqueous or polar conditions.[1] 2. Consider Solvent Coordination: Solvents like DMF can act as weak ligands, potentially influencing the catalytic cycle.[2] In some cases, this can be beneficial, while in others it might be detrimental.
Insufficient Reaction Temperature The reaction may require a higher temperature to overcome the activation energy barrier, and the solvent's boiling point limits the achievable temperature.1. Select a High-Boiling Point Solvent: If higher temperatures are necessary, switch to a solvent with a higher boiling point, such as DMF, DMSO, or nitrobenzene (for Ullmann reactions).[3]
Issue 2: Formation of Significant Side Products

The presence of impurities complicates purification and reduces the overall efficiency of the synthesis. Solvent choice can influence the prevalence of several common side reactions.

Potential Cause Explanation Recommended Solution
Protodeborylation of the Boronic Acid This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of a deboronated arene. This side reaction can be exacerbated by the presence of water and a strong base.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 2. Optimize the Base and Solvent Combination: While bases are often necessary to activate the boronic acid, their strength and solubility can be modulated by the solvent.[4] A base-free Suzuki-Miyaura coupling mediated by Lewis acids in a solvent like THF is an emerging alternative to circumvent this issue.[5]
Homocoupling of Reactants This side reaction leads to the formation of symmetrical biaryls from the coupling of two molecules of the same starting material.1. Adjust Solvent Polarity: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to find an optimal balance that favors the desired cross-coupling.[6][7]
Incomplete Reaction or Formation of Intermediates In multi-step syntheses leading to the final benzoic acid, such as the hydrolysis of a benzonitrile or the oxidation of a methyl group, the solvent can affect the reaction's completion.1. Ensure Appropriate Solvent for the Specific Transformation: For hydrolysis reactions, a solvent system that can dissolve both the organic substrate and the aqueous acid or base is crucial. For oxidation reactions, the solvent must be inert to the oxidizing agent.[8]
Issue 3: Difficulty in Product Purification

Even with a good yield, challenges in isolating the pure product can arise.

Potential Cause Explanation Recommended Solution
Solvent is Difficult to Remove High-boiling point solvents like DMF and DMSO can be challenging to remove completely during work-up.1. Aqueous Work-up: Utilize the miscibility of DMF and DMSO with water to wash them out from an organic extract. 2. High-Vacuum Evaporation: Use a high-vacuum pump to aid in the removal of residual high-boiling solvents.
Product Co-elutes with Impurities The polarity of the final product and the side products might be very similar, making chromatographic separation difficult.1. Optimize Recrystallization Solvent: Recrystallization is a powerful purification technique for crystalline solids like benzoic acids. The choice of solvent is critical; the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[8] Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the ideal system.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of solvents in the synthesis of this compound.

Q1: How does solvent polarity affect the Suzuki-Miyaura coupling reaction?

A1: The effect of solvent polarity on Suzuki-Miyaura couplings is complex and does not always follow a simple trend with the dielectric constant.[6][7] While polar aprotic solvents like DMF and acetonitrile can stabilize anionic transition states in the oxidative addition step, which may alter selectivity in some cases, other polar solvents like alcohols and water can behave similarly to nonpolar solvents.[6][7] The solvent's role extends beyond just polarity; it can influence catalyst activation, stabilize intermediates, and modulate the reactivity of the base.[6]

Q2: What is the benefit of using a biphasic solvent system like toluene/water?

A2: A biphasic system is often employed to accommodate the different solubility requirements of the reactants.[1] The organic phase (e.g., toluene, dioxane, THF) dissolves the aryl halide and the palladium catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[1] This setup requires vigorous stirring to maximize the interfacial area where the reaction occurs.[1] The addition of water is also believed to play a role in the crucial transmetalation step of the catalytic cycle.[1]

Q3: Are there "green" or more environmentally friendly solvent options for this synthesis?

A3: Yes, there is a growing interest in using more sustainable solvents for cross-coupling reactions. Propylene carbonate (PC) is a green solvent that has been successfully used for Suzuki-Miyaura reactions.[7] Ethanol/water mixtures are also considered more environmentally benign options and have been shown to be effective.[9]

Q4: For an Ullmann condensation to synthesize the biaryl linkage, what are the typical solvent choices?

A4: The classical Ullmann reaction often requires high temperatures, typically above 200 °C.[10] However, the use of polar aprotic solvents like DMF allows for lower reaction temperatures.[3][10] For even higher temperatures, solvents like nitrobenzene or para-nitrotoluene can be used.[3] Modern modifications of the Ullmann reaction may utilize DMSO as a solvent.[11]

Q5: How can I choose the best solvent for the final hydrolysis step to obtain the benzoic acid?

A5: If your synthetic route involves the hydrolysis of a precursor like a benzonitrile or a trichloromethyl group, the choice of solvent will depend on the reaction conditions. For acid- or base-catalyzed hydrolysis, a co-solvent system like water/ethanol or water/dioxane can be effective in dissolving both the organic substrate and the aqueous reagent. In some patented procedures for the synthesis of 3-(trifluoromethyl)benzoic acid, the hydrolysis of 3-(trichloromethyl)trifluoromethylbenzene is carried out in the presence of water and a zinc-containing catalyst, sometimes with the dropwise addition of water.[12]

III. Experimental Protocols and Data

To provide a practical context, here are summarized protocols and data for common synthetic routes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 3-chloro-5-bromobenzoic acid with (3-trifluoromethylphenyl)boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-chloro-5-bromobenzoic acid (1.0 equiv.), (3-trifluoromethylphenyl)boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen solvent or solvent system (e.g., Toluene/Ethanol/Water 4:1:1, approximately 0.2 M concentration relative to the limiting reagent).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Filter the solid product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Data Summary: Solvent Effects on Suzuki-Miyaura Coupling

The following table summarizes hypothetical but representative data on how solvent choice can impact the yield of the target molecule.

Solvent System Temperature (°C) Reaction Time (h) Yield (%)
Toluene/H₂O (2:1)901265
Dioxane/H₂O (3:1)1001078
DMF110685
Acetonitrile801272
Ethanol/H₂O (5:1)80882
Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and the critical points where solvent selection is paramount.

G cluster_prep Reaction Setup cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification Reactants Reactants: - Aryl Halide - Boronic Acid/Ester Solvent Solvent Selection (Crucial Step) Reactants->Solvent Catalyst Catalyst & Base Catalyst->Solvent Heating Heating & Stirring Solvent->Heating Influences Temperature & Solubility Extraction Extraction/Precipitation Heating->Extraction Purification Recrystallization/ Chromatography Extraction->Purification Solvent Choice for Work-up Product Final Product Purification->Product Solvent Choice for Purification

Caption: Workflow for the synthesis of this compound.

IV. Conclusion

The selection of a solvent is a multi-faceted decision that extends beyond simple solubility considerations. It is a powerful tool for controlling reaction rates, selectivity, and the final purity of your target compound. By understanding the principles outlined in this guide and systematically troubleshooting your experiments, you can significantly improve the efficiency and reproducibility of your synthesis of this compound.

V. References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro. Chem. Eur. J.[Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.

  • methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]

  • Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid. Google Patents.

  • Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to Interpreting the ¹H NMR Spectrum of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, offering a comparative analysis of the proton environments within the molecule. We will explore the underlying principles dictating the spectral features, compare predicted data with expected outcomes, and provide a robust experimental protocol for data acquisition.

Introduction: The Role of Structure in ¹H NMR

¹H NMR spectroscopy is an unparalleled tool for elucidating molecular structure by probing the electronic environment of hydrogen nuclei (protons). The spectrum provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[1][2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the interaction (coupling) between non-equivalent neighboring protons, following the n+1 rule in simple cases. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[3]

The target molecule, this compound, possesses a complex substitution pattern on two aromatic rings, leading to a nuanced and informative ¹H NMR spectrum. Each substituent—the carboxylic acid (-COOH), the chloro group (-Cl), and the trifluoromethylphenyl group—exerts a distinct electronic influence, making a detailed spectral interpretation essential for structural confirmation.

Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Predicting the ¹H NMR Spectrum: A Comparative Analysis

The asymmetry of the molecule ensures that all seven aromatic protons are chemically non-equivalent, giving rise to seven distinct signals, in addition to the carboxylic acid proton. The aromatic region of the spectrum (typically 6.0-8.5 ppm) will therefore be complex.[4][5]

The Carboxylic Acid Proton (COOH)
  • Chemical Shift (δ): Expected to be the most downfield signal, typically in the range of 10.0-13.2 ppm.[4][5] This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Multiplicity: A broad singlet. Protons on heteroatoms like oxygen often exhibit broad signals and do not typically couple with neighboring protons due to rapid chemical exchange with trace amounts of water or other acidic protons in the solvent.[6]

  • Integration: 1H.

Protons on the Benzoic Acid Ring (Ring 1)

The substituents on this ring are a strongly deactivating and electron-withdrawing carboxylic acid group, a deactivating chloro group, and a deactivating trifluoromethylphenyl group. All protons on this ring will be shifted significantly downfield compared to benzene (7.3 ppm).[2]

  • H₂: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. This proximity will cause the most significant deshielding among the Ring 1 protons.

    • Predicted δ: ~8.2 - 8.4 ppm.

    • Multiplicity: A triplet (or more accurately, a doublet of doublets with similar J values) due to meta coupling to H₄ and H₆. Meta coupling constants (⁴J) are typically small, around 2-3 Hz.[3][7][8]

    • Integration: 1H.

  • H₄: This proton is situated between the two bulky aryl and chloro substituents. It is ortho to the chloro group and meta to the carboxylic acid.

    • Predicted δ: ~8.0 - 8.2 ppm.

    • Multiplicity: A triplet (or doublet of doublets). It will exhibit meta coupling to H₂ and H₆.

    • Integration: 1H.

  • H₆: This proton is positioned between the chloro and carboxylic acid groups. It is ortho to the chloro group and ortho to the carboxylic acid.

    • Predicted δ: ~8.1 - 8.3 ppm.

    • Multiplicity: A triplet (or doublet of doublets), showing meta coupling to H₂ and H₄.

    • Integration: 1H.

Protons on the Trifluoromethylphenyl Ring (Ring 2)

The key substituent here is the trifluoromethyl (-CF₃) group, which is a very strong electron-withdrawing and deactivating group.

  • H₂': This proton is ortho to the -CF₃ group, which will cause significant deshielding.

    • Predicted δ: ~7.8 - 8.0 ppm.

    • Multiplicity: A singlet or a very finely split multiplet. It has no ortho or meta neighbors, but may exhibit weak para coupling to H₅'.

    • Integration: 1H.

  • H₄', H₅', H₆': These protons will be less deshielded than H₂'. Their chemical shifts will be closer to those of a standard monosubstituted benzene ring but influenced by the -CF₃ group.

    • Predicted δ (H₆'): ~7.7 - 7.9 ppm. It is ortho to the point of attachment to the other ring. Will appear as a doublet from coupling to H₅'.

    • Predicted δ (H₅'): ~7.6 - 7.8 ppm. Will appear as a triplet (or doublet of doublets) from coupling to H₄' and H₆'.

    • Predicted δ (H₄'): ~7.6 - 7.8 ppm. Will appear as a doublet from coupling to H₅'.

    • Multiplicity: These protons will form a complex multiplet system. We expect to see characteristic ortho coupling (³J ≈ 6-9 Hz) between adjacent protons.[7]

    • Integration: 1H each, for a total of 3H for this group.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Influencing Factors
-COOH 10.0 - 13.2Broad Singlet (br s)1HAcidity, Hydrogen Bonding
H₂ 8.2 - 8.4Triplet (t) or dd1Hortho to -COOH
H₆ 8.1 - 8.3Triplet (t) or dd1Hortho to -COOH and -Cl
H₄ 8.0 - 8.2Triplet (t) or dd1Hortho to -Cl, meta to -COOH
H₂' 7.8 - 8.0Singlet (s) or narrow m1Hortho to -CF₃
H₄', H₅', H₆' 7.6 - 7.9Multiplet (m)3HStandard aromatic, influenced by -CF₃

Note: The exact chemical shifts and multiplicities can be influenced by the choice of solvent and spectrometer frequency. The patterns for H₂, H₄, and H₆ may resolve into distinct doublets of doublets (dd) on a high-resolution instrument.

Comparative Analysis: Distinguishing from Isomers

The true power of this detailed spectral analysis lies in its ability to distinguish this compound from its constitutional isomers. For example, if the chloro and trifluoromethylphenyl groups were swapped (3-Chloro-5-(3-trifluoromethylphenyl)benzoic acid), the proton environments on the benzoic acid ring would change dramatically, leading to a different set of chemical shifts and coupling patterns. Similarly, changing the position of the -CF₃ group on the second ring (e.g., to the ortho or para position) would alter the appearance of the H₂', H₄', H₅', and H₆' signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-25 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common starting point.[9] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for carboxylic acids. The choice of solvent is crucial as it can influence chemical shifts.[10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[11]

  • Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference, with its signal set to 0.0 ppm.[12]

  • Filtration and Transfer: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition
  • Instrument Setup: The prepared sample is placed in the NMR spectrometer.

  • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample to ensure sharp, well-resolved peaks.[13]

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are set. This includes defining the spectral width, acquisition time, number of scans, and relaxation delay. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Fourier Transform and Processing: The acquired free induction decay (FID) signal is converted into the frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

  • Integration: The signals are integrated to determine the relative ratios of the different types of protons.

Caption: Workflow for NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is complex but entirely interpretable through a systematic, comparative analysis of its constituent protons. By understanding the electronic effects of the various substituents, one can predict the chemical shifts, multiplicities, and integration patterns with high confidence. This detailed interpretation, when compared against experimentally acquired data, provides unambiguous confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline. The comparison with potential isomers further underscores the diagnostic power of high-resolution NMR spectroscopy.

References

  • NMR Chart. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Queen's University, Department of Chemistry. Retrieved from [Link]

  • Kjell, D. P., & Semevolos, C. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

  • How to Get a Good ¹H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • Table of characteristic proton NMR chemical shifts. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • ¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • ¹H proton nmr spectrum table. (n.d.). University of Manitoba. Retrieved from [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Millikin University. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Brown, W. P. (2025, November 10). ¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Predicting A ¹H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts. Retrieved from [Link]

  • APPENDIX 2: ¹H NMR Spectral parameters for substituted benzenes. (n.d.). MIT DSpace. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University, Department of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link]

Sources

"Mass spectrometry fragmentation pattern of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic Acid and a Comparative Analysis with Structural Analogs

Introduction

This compound is a complex small molecule of interest in pharmaceutical and agrochemical research. Understanding its structural integrity and metabolic fate is crucial, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. The fragmentation pattern observed in MS provides a veritable fingerprint of a molecule, offering insights into its constituent parts and their connectivity. This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Furthermore, it presents a comparative analysis with structurally related compounds to highlight the influence of specific functional groups on the fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to be initiated by the loss of the carboxylic acid group, a common fragmentation pathway for aromatic carboxylic acids. Subsequent fragmentation is then dictated by the presence of the chloro and trifluoromethyl substituents on the biphenyl core.

A detailed, step-by-step methodology for a typical gas chromatography-mass spectrometry (GC-MS) analysis suitable for this compound would be as follows:

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

The predicted fragmentation cascade is visualized in the following diagram:

fragmentation_pathway cluster_main Predicted Fragmentation of this compound M+ Molecular Ion (M+) m/z 314/316 M_minus_OH [M-OH]+ m/z 297/299 M+->M_minus_OH -OH M_minus_COOH [M-COOH]+ m/z 269/271 M+->M_minus_COOH -COOH M_minus_Cl [M-Cl]+ m/z 279 M+->M_minus_Cl -Cl Fragment_A Biphenyl Fragment m/z 224 M_minus_COOH->Fragment_A -Cl Fragment_B Chlorophenyl Fragment m/z 111/113 M_minus_COOH->Fragment_B Cleavage Fragment_C Trifluoromethylphenyl Fragment m/z 145 M_minus_COOH->Fragment_C Cleavage

Caption: Predicted EI fragmentation pathway of the target molecule.

Comparative Fragmentation Analysis

To understand the role of each substituent, we will compare the predicted fragmentation of our target molecule with two structural analogs: 3-(3-trifluoromethylphenyl)benzoic acid (lacking the chloro group) and 5-chloro-3-phenylbenzoic acid (lacking the trifluoromethyl group).

Compound Key Fragments (Predicted m/z) Interpretation
This compound314/316 (M+), 297/299 ([M-OH]+), 269/271 ([M-COOH]+), 279 ([M-Cl]+), 224, 145, 111/113The presence of the chlorine atom is indicated by the characteristic isotopic pattern in the molecular ion and chlorine-containing fragments. The trifluoromethyl group influences the stability of the biphenyl radical cation.
3-(3-Trifluoromethylphenyl)benzoic acid280 (M+), 263 ([M-OH]+), 235 ([M-COOH]+), 145The fragmentation is dominated by the loss of the carboxylic acid group, followed by potential rearrangements of the trifluoromethylphenyl group. The absence of the chlorine isotopic pattern simplifies the spectrum.
5-Chloro-3-phenylbenzoic acid246/248 (M+), 229/231 ([M-OH]+), 201/203 ([M-COOH]+), 166, 111/113Similar to the target molecule, the chlorine isotopic pattern is a key identifier. The fragmentation of the biphenyl core is less complex without the electron-withdrawing trifluoromethyl group.

This comparative analysis underscores the diagnostic value of specific fragments and isotopic patterns in elucidating the chemical structure.

The logical workflow for identifying an unknown compound suspected to be this compound is as follows:

logical_workflow cluster_workflow Identification Workflow Start Acquire Mass Spectrum Check_M_plus Identify Molecular Ion (M+) m/z 314/316? Start->Check_M_plus Check_Isotope Observe Cl Isotope Pattern? Check_M_plus->Check_Isotope Yes Rejected Structure Not Confirmed Check_M_plus->Rejected No Check_COOH_loss [M-COOH]+ at m/z 269/271? Check_Isotope->Check_COOH_loss Yes Check_Isotope->Rejected No Check_Fragments Key Fragments Present? (m/z 145, 111/113) Check_COOH_loss->Check_Fragments Yes Check_COOH_loss->Rejected No Confirmed Structure Confirmed Check_Fragments->Confirmed Yes Check_Fragments->Rejected No

Caption: Logical workflow for structural confirmation via MS.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The presence of the chlorine isotope pattern serves as an internal marker, confirming the presence and number of chlorine atoms in a fragment. Furthermore, the predicted fragmentation pathways are based on well-established principles of organic mass spectrometry. For a definitive structural confirmation, comparison with a certified reference standard is always recommended.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. By carefully analyzing the molecular ion, the isotopic patterns, and the characteristic fragment ions, researchers can confidently identify this molecule and distinguish it from its structural analogs. The comparative data provided herein serves as a valuable resource for those working in the fields of drug discovery, metabolism, and environmental analysis.

References

  • General Mass Spectrometry of Carboxylic Acids. In Introduction to Mass Spectrometry.
  • Mass Spectrometry of Trifluoromethyl Compounds. In Mass Spectrometry of Organic Compounds.
  • Mass Spectrometry of Halogenated Organic Compounds. In Interpretation of Mass Spectra.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

A Senior Application Scientist's Guide to the FTIR Analysis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, halogenated and trifluoromethyl-substituted aromatic compounds are foundational building blocks. 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid is a molecule of interest, combining several key functional groups that dictate its chemical reactivity and potential applications. Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, stands out as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such complex organic molecules.

This guide provides an in-depth analysis of the expected FTIR spectrum of this compound. Moving beyond a simple peak-listing, we will explore the causal relationships between molecular structure and vibrational frequencies, compare its spectral features to simpler analogues, and provide a robust experimental protocol for its characterization. This document is intended for researchers, chemists, and quality control specialists who require a comprehensive understanding of how to apply FTIR for the unambiguous identification of this and similar compounds.

Molecular Structure and Key Vibrational Regions

To interpret the FTIR spectrum of this compound, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching, bending, wagging) that absorb infrared radiation at characteristic frequencies.

The primary functional groups for analysis are:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most distinct features in the IR spectrum.

  • Aromatic Rings: Two phenyl rings with specific substitution patterns.

  • Carbon-Chlorine Bond (Aryl-Cl): An electron-withdrawing halogen attached to an aromatic ring.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group with characteristic C-F vibrations.

Caption: A logical diagram illustrating the key functional groups of this compound.

In-Depth FTIR Spectral Feature Analysis

The FTIR spectrum of a molecule is a superposition of the absorptions from all its functional groups. The electronic environment created by neighboring substituents can cause significant shifts in absorption frequencies.

The Carboxylic Acid Signature (-COOH)

The carboxylic acid group provides a highly characteristic set of absorption bands, making it readily identifiable.

  • O-H Stretching: The most prominent feature is an extremely broad absorption band appearing in the region of 3300 cm⁻¹ to 2500 cm⁻¹ .[1][2] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths and, therefore, a continuum of vibrational energies.[1][3] This band is often so broad that it overlaps with the C-H stretching region.

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption is expected between 1710 cm⁻¹ and 1680 cm⁻¹ .[3] For benzoic acid itself, this peak is found at ~1685 cm⁻¹. The position is lower than that of saturated carboxylic acids (~1730-1700 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and slightly weakens the C=O bond.[3][4] The presence of two strongly electron-withdrawing groups (Cl and CF₃) on the phenyl rings will pull electron density away, which could slightly increase the C=O bond order and shift this peak towards the higher end of the expected range for aromatic acids.

  • C-O Stretching and O-H Bending: Two other diagnostically useful peaks are the C-O stretching vibration, which appears as a medium-intensity band between 1320 cm⁻¹ and 1210 cm⁻¹ , and the out-of-plane O-H bend (or wag), which gives a broad, medium-intensity peak around 960 cm⁻¹ to 900 cm⁻¹ .[3]

The Aromatic System (C=C and C-H Vibrations)

The two benzene rings contribute a series of sharp, moderate-to-weak absorptions.

  • Aromatic C-H Stretching: A weak to medium absorption band will appear just above 3000 cm⁻¹, typically in the 3100 cm⁻¹ to 3000 cm⁻¹ region.[5][6] The presence of a peak in this area is a strong indicator of hydrogens attached to sp²-hybridized carbons (aromatic or vinylic).

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic rings results in two or three sharp, moderate-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5][6] These peaks are characteristic of the aromatic framework itself.

  • C-H Out-of-Plane (OOP) Bending: Strong, sharp absorptions in the 900 cm⁻¹ to 675 cm⁻¹ region arise from the C-H bonds bending out of the plane of the ring. The exact positions of these bands are highly diagnostic of the ring's substitution pattern.[6] For the ring bearing the carboxylic acid, chloro, and phenyl groups (a 1,3,5-trisubstituted pattern), strong bands would be expected.

Carbon-Halogen Bond (Aryl-Cl)
  • C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a strong to medium intensity absorption in the lower frequency (fingerprint) region of the spectrum, typically between 730 cm⁻¹ and 550 cm⁻¹ .[4] Its presence confirms the chlorination of the aromatic ring.

Trifluoromethyl Group (-CF₃)
  • C-F Stretching: The trifluoromethyl group is one of the most powerful absorbers in FTIR spectroscopy. This is due to the large change in dipole moment during the C-F bond vibrations. We expect to see multiple, very strong absorption bands in the ~1350 cm⁻¹ to 1100 cm⁻¹ range.[7] These bands correspond to the symmetric and asymmetric stretching modes of the three C-F bonds. The intensity of these peaks can often dominate this region of the spectrum.

Comparative Spectral Guide: Isolating Substituent Effects

To truly appreciate the FTIR analysis, it is instructive to compare the expected spectrum of our target molecule with that of its parent structure, benzoic acid. This comparison highlights how each substituent introduces unique spectral features.

Functional GroupBenzoic Acid (Reference)This compound (Target)Rationale for Difference
O-H Stretch Broad, ~3300-2500 cm⁻¹Broad, ~3300-2500 cm⁻¹The fundamental feature of the carboxylic acid dimer is retained.
Aromatic C-H Stretch ~3080-3030 cm⁻¹~3100-3000 cm⁻¹Characteristic of H-atoms on an aromatic ring.[5]
C=O Stretch Strong, ~1700-1680 cm⁻¹Strong, ~1710-1680 cm⁻¹Position is sensitive to electronic effects. Electron-withdrawing Cl and CF₃ groups may cause a slight shift to higher wavenumbers.[3]
Aromatic C=C Stretch ~1600 cm⁻¹, ~1450 cm⁻¹Multiple peaks, ~1600-1400 cm⁻¹The basic aromatic skeleton absorption is present in both.[6]
C-F Stretches AbsentMultiple strong peaks, ~1350-1100 cm⁻¹Key identifying feature. These strong absorptions are unique to the -CF₃ group.[7]
C-Cl Stretch AbsentMedium-strong peak, ~730-550 cm⁻¹Key identifying feature. This peak confirms the presence of the chloro substituent.[4]

This comparative approach allows an analyst to confirm not only the presence of the core benzoic acid structure but also to verify the successful incorporation of the chloro and trifluoromethyl substituents.

Standard Operating Protocol: FTIR Data Acquisition

The trustworthiness of any spectral data hinges on a robust and reproducible experimental protocol. The following describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing & Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Collect Background Spectrum (Compensates for air, CO₂, H₂O) Clean->Background Place_Sample Place Small Amount of Solid Sample on Crystal Background->Place_Sample Apply_Pressure Apply Consistent Pressure with Anvil Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum (e.g., 16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Collect_Spectrum Process Perform ATR Correction & Baseline Correction Collect_Spectrum->Process Analyze Identify Peak Positions & Intensities Process->Analyze Compare Compare to Reference Spectra / Expected Values Analyze->Compare End End Compare->End

Sources

"Confirming the structure of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Confirmation of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. A compound's identity, purity, and isomeric form directly influence its biological activity, safety profile, and intellectual property value. This guide provides a comprehensive comparison of analytical techniques for the definitive structural elucidation of this compound, a substituted aromatic compound with potential applications in medicinal chemistry.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments is essential to piece together the molecular puzzle.

Causality Behind Experimental Choices

We begin with ¹H and ¹³C NMR as they provide a direct census of the hydrogen and carbon atoms in unique electronic environments.[2] The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents (–Cl, –COOH, and –CF₃), allowing us to begin assigning atoms to specific positions on the aromatic rings. Two-dimensional experiments like COSY (Correlation Spectroscopy) are then used to identify proton-proton coupling networks (i.e., which protons are adjacent to each other), while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the two aromatic rings and the benzoic acid moiety.[4][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds is typically sufficient.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is necessary.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹³C HMBC spectrum, optimizing the long-range coupling delay (typically around 8-10 Hz) to observe two- and three-bond correlations.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction using standard NMR software.

Expected Data & Interpretation

The structure of this compound suggests a complex but interpretable set of NMR signals. The protons on the two aromatic rings will appear as distinct spin systems.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)~11-13Broad Singlet~170
C1--~132
C2~8.0Singlet / Triplet (fine)~130
C3--~135
C4~7.8Singlet / Triplet (fine)~128
C5--~136
C6~7.9Singlet / Triplet (fine)~126
C1'--~140
C2'~7.9Singlet / Doublet (fine)~125
C3'--~131 (q, J ≈ 33 Hz)
C4'~7.7Triplet~129
C5'~7.6Doublet~124
C6'~7.8Singlet / Doublet (fine)~127
-CF₃--~123 (q, J ≈ 272 Hz)

Note: Predictions are based on standard substituent effects. Actual values may vary. The quartet (q) multiplicity for carbons attached to or near the -CF₃ group is due to C-F coupling.

The HMBC spectrum will be the key to confirming the overall connectivity. We expect to see a crucial correlation between the proton at C2' (and/or C6') of the trifluoromethylphenyl ring and the C3 carbon of the chloro-benzoic acid ring, definitively establishing the link between the two aromatic systems.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample 5-10 mg Compound Solvent Deuterated Solvent (0.6 mL) Sample->Solvent NMR_Tube Dissolve in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR COSY 2D COSY Spectrometer->COSY HMBC 2D HMBC Spectrometer->HMBC Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing COSY->Processing HMBC->Processing Analysis Analyze Shifts, Coupling & Correlations Processing->Analysis Structure Propose Structure Analysis->Structure

A streamlined workflow for NMR-based structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7][8] Its primary role in this context is to confirm the molecular weight of the target compound and, through high-resolution analysis, its elemental composition. This provides an essential check on the molecular formula derived from NMR.

Causality Behind Experimental Choices

We employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.[9] High-Resolution Mass Spectrometry (HRMS) is chosen over standard resolution because its high mass accuracy allows for the determination of the elemental formula.[6][9] This is a critical self-validating step; the experimentally determined exact mass must match the theoretical mass of C₁₄H₇ClF₃O₂ within a very narrow tolerance (typically < 5 ppm). The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an additional, unmistakable signature for confirmation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument). The ESI process will generate ions, primarily the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Compare the measured exact mass to the theoretical exact mass for C₁₄H₇ClF₃O₂.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one chlorine atom.

Expected Data & Interpretation

For this compound (C₁₄H₇ClF₃O₂), the expected results are highly specific.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonTheoretical Exact Mass (m/z)Key Isotopic Peak (m/z)Isotopic Ratio
[M-H]⁻315.0041317.0012~3:1
[M+H]⁺317.0187319.0158~3:1
[M+Na]⁺339.0006340.9977~3:1

The observation of a peak at m/z 315.0041 (in negative mode) with a corresponding peak at 317.0012 that is approximately one-third the intensity would provide powerful evidence for the proposed molecular formula.

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation Sample ~1 mg Compound Solvent Methanol/Acetonitrile Sample->Solvent Solution Prepare Dilute Solution Solvent->Solution HRMS HRMS Instrument (e.g., TOF) Solution->HRMS Ionization Electrospray Ionization (ESI) HRMS->Ionization Detection Detect m/z Ionization->Detection Mass Determine Exact Mass Detection->Mass Isotope Analyze Isotopic Pattern Detection->Isotope Formula Confirm Elemental Formula Mass->Formula Isotope->Formula

Workflow for molecular formula confirmation via HRMS.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide data to deduce a structure, single-crystal X-ray crystallography provides a direct, three-dimensional image of the molecule.[10][11] It is the gold standard for unambiguous structure determination, revealing the precise connectivity of all atoms and their arrangement in space.[12][13]

Causality Behind Experimental Choices

This technique is chosen when absolute certainty is required. For complex molecules or those with multiple isomers, NMR data can sometimes be ambiguous. X-ray crystallography resolves this ambiguity by directly mapping electron density. The successful growth of a high-quality single crystal is the most critical and often most challenging step, as the quality of the diffraction data is entirely dependent on the crystal's internal order.

Experimental Protocol: X-ray Crystallography
  • Crystallization: The key step is to grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a focused beam of monochromatic X-rays in a diffractometer.

    • Rotate the crystal and collect the diffraction pattern (reflections) on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell dimensions and reflection intensities.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters like the R-factor.

Expected Data & Interpretation

The final output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) and a 3D model of the molecule. This model will definitively show:

  • The connectivity of the benzoic acid, the chloro substituent, and the trifluoromethylphenyl group.

  • The relative positions of the substituents on both aromatic rings, confirming the 5-chloro and 3-(3-trifluoromethylphenyl) substitution pattern.

  • Bond lengths, bond angles, and torsion angles, which can provide insights into molecular conformation and potential intermolecular interactions in the solid state.

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution Screening Solvent Screening Growth Slow Evaporation / Diffusion Screening->Growth Crystal Obtain Single Crystal Growth->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffractometer Collect Collect Diffraction Data Diffractometer->Collect Mount->Diffractometer Solve Solve Phase Problem Collect->Solve Refine Refine Atomic Model Solve->Refine Structure Definitive 3D Structure Refine->Structure

The process of absolute structure determination via X-ray crystallography.

Conclusion: A Triad of Corroborating Evidence

Table 3: Comparison of Structural Confirmation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry.Excellent for structure in solution, non-destructive.[1]Can be ambiguous for complex isomers, requires soluble sample.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, confirms molecular formula.[14]Provides little connectivity information, doesn't distinguish isomers.
X-ray Crystallography Absolute 3D atomic arrangement, bond lengths/angles.Unambiguous structure determination.[10][13]Requires a suitable single crystal, structure is in solid state.

In this guide, we have outlined a comprehensive strategy. NMR spectroscopy pieces together the molecular framework, high-resolution mass spectrometry validates the elemental formula, and single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this multi-faceted approach, researchers can have the highest degree of confidence in their material, ensuring the integrity and reproducibility of all subsequent research and development efforts.

References

  • NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. [Link]

  • Determination of Structure: Modern Analytical Techniques - Savita Pall and Chemistry. (n.d.). [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]

  • NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Chemistry LibreTexts. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Wiley Online Library. [Link]

  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. (2021, November 9). Stanford University. [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes... - Fiveable. (n.d.). Fiveable. [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products - Pioneer Academic Publishing Limited. (n.d.). [Link]

  • Mass Spectrometry - BYJU'S. (n.d.). BYJU'S. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (n.d.). ResearchGate. [Link]

  • Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds | Open Access Journals - Research and Reviews. (n.d.). [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (n.d.). Pubs - ACS. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020, October 15). IntechOpen. [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis - AxisPharm. (2024, September 2). AxisPharm. [Link]

  • Mass spectrometry - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

"Purity assessment of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid by elemental analysis"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Assessment of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid by Elemental Analysis

Authored by a Senior Application Scientist

This guide provides an in-depth, technical comparison of elemental analysis against other common analytical techniques for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the 'how,' but the 'why' behind choosing an appropriate analytical strategy for purity determination.

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

This compound (Molecular Formula: C₁₄H₈ClF₃O₂) is a complex organic molecule whose structure suggests its potential as a key intermediate or building block in the synthesis of novel pharmaceutical compounds and advanced materials. In any application where biological activity or material performance is critical, the purity of such starting materials is paramount. Impurities, even at trace levels, can lead to unwanted side reactions, altered pharmacological profiles, or compromised material integrity.[1][2]

Therefore, establishing the purity of a given batch is not merely a quality control checkpoint but a foundational requirement for reproducible and reliable research and development. While various techniques can assess purity, elemental analysis offers a fundamental, quantitative measure of the bulk sample's composition, serving as a powerful, primary method of verification.[3]

The Principle of Purity Assessment by Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a simple yet powerful principle: a pure compound has a precise, unvarying ratio of its constituent elements by mass.[4][5] The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[5][6] This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion gases are then meticulously separated and quantified by a detector, such as a thermal conductivity detector.

The instrument provides the weight percentage of C, H, and N in the sample. This experimental result is then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of high purity. Conversely, a significant deviation suggests the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials. For many research publications and chemical standards, an agreement within ±0.4% is considered evidence of purity.[7]

Experimental Protocol: Purity Determination by CHN and Halogen Analysis

This protocol outlines the validated steps for assessing the purity of this compound.

Theoretical Composition Calculation

First, we establish the theoretical benchmark for a 100% pure sample.

  • Molecular Formula: C₁₄H₈ClF₃O₂

  • Molar Mass: 316.66 g/mol

  • Theoretical Elemental Percentages:

    • Carbon (C): 53.10%

    • Hydrogen (H): 2.55%

    • Chlorine (Cl): 11.20%

    • Nitrogen (N) is not present in the molecule; its theoretical value is 0.00%. A non-zero experimental result would be a direct indicator of a nitrogen-containing impurity.

CHN Analysis Workflow

The following workflow is a self-validating system, incorporating essential calibration and control steps as mandated by Good Laboratory Practices (GLP) and guidelines such as ICH Q2(R1).[8][9][10]

CHN_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation p1 Sample Preparation (Dry in vacuum oven at 40°C to remove residual solvents/water) p2 Instrument Calibration (Analyze a certified standard, e.g., Acetanilide) p1->p2 Ensures system accuracy a1 Weigh Sample (1-2 mg with microbalance) p2->a1 Proceed if calibration is successful a2 Combustion (Approx. 950-1000°C in O₂ stream) a1->a2 a3 Gas Chromatography (Separation of CO₂, H₂O, N₂) a2->a3 a4 Detection (TCD) (Quantification of each gas) a3->a4 d1 Calculate Experimental % (Instrument software) a4->d1 d2 Compare with Theoretical % d1->d2 d3 Purity Assessment (Deviation ≤ 0.4%?) d2->d3

Caption: Workflow for CHN Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dry the this compound sample under vacuum at a mild temperature (e.g., 40°C) for several hours.

    • Causality: This step is crucial to remove volatile impurities like water or organic solvents, which would erroneously inflate the hydrogen and carbon content, leading to an inaccurate purity assessment.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard of high purity, such as acetanilide. The experimental results for the standard must fall within the certified acceptance range before proceeding.

    • Causality: Calibration ensures the instrument's response is linear and accurate, providing a trustworthy basis for the analysis of the unknown sample.

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into a high-temperature combustion furnace (typically ~950°C).

  • Data Acquisition: The resultant CO₂, H₂O, and N₂ gases are separated chromatographically and measured by a thermal conductivity detector. The instrument software calculates the percentage of C, H, and N in the original sample. Run the analysis in triplicate to ensure precision.

Halogen Determination: Oxygen Flask Combustion

Standard CHN analyzers do not detect halogens. A separate method, such as oxygen flask combustion followed by ion chromatography or titration, is required. This procedure is outlined in pharmacopeias like USP General Chapter <471>.[11][12][13]

  • Combustion: The sample is wrapped in a piece of halide-free filter paper and placed in a platinum basket, which is sealed in a flask filled with pure oxygen and an absorbing solution (e.g., dilute sodium hydroxide).

  • Ignition: The sample is ignited remotely. Combustion converts the organically bound chlorine into inorganic chloride, which is trapped in the absorbing solution.

  • Quantification: The concentration of chloride in the solution is then determined by a suitable analytical method, such as ion chromatography or potentiometric titration.

Data Interpretation and Comparison

The primary output of the analysis is a set of experimental data to be compared with the theoretical values.

Table 1: Example Purity Assessment Data

ElementTheoretical %Experimental % (Batch #123)DeviationPass/Fail (≤0.4%)
Carbon (C) 53.1052.95-0.15Pass
Hydrogen (H) 2.552.51-0.04Pass
Nitrogen (N) 0.000.02+0.02Pass
Chlorine (Cl) 11.2011.15-0.05Pass

Interpretation: The data in Table 1 shows that the experimental values for C, H, and Cl are well within the widely accepted ±0.4% tolerance, indicating a high degree of purity for the bulk material. The negligible nitrogen value confirms the absence of nitrogen-containing impurities.

Comparative Guide: Elemental Analysis vs. Other Purity Techniques

While elemental analysis provides an excellent measure of bulk purity, it is not omnipotent. It cannot identify or quantify specific impurities if they have a similar elemental composition to the main compound. Therefore, orthogonal techniques—methods that measure purity based on different chemical or physical principles—are often used for a comprehensive assessment.[14][15]

Purity_Method_Selection start Purity Assessment Goal q1 Confirm bulk elemental composition & absolute purity? start->q1 q2 Identify & quantify specific impurities? q1->q2 No ea Elemental Analysis (EA) q1->ea Yes q3 Need structural confirmation & absolute quantification? q2->q3 No hplc HPLC / LC-MS q2->hplc Yes qnmr Quantitative NMR (qNMR) q3->qnmr Yes other Use Orthogonal Methods q3->other No ea->q2 hplc->q3 qnmr->other

Caption: Decision logic for selecting a purity assessment method.

Table 2: Comparison of Key Purity Assessment Techniques

FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion and measurement of elemental composition (C, H, N, S).[4]Separation of components based on differential partitioning between a mobile and stationary phase.Measurement of nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei.[16]
Information Provided Absolute purity based on elemental ratios. Confirms molecular formula.Relative purity based on peak area (e.g., "purity by HPLC is 99.5%"). Can identify and quantify known impurities with reference standards.Absolute purity against a certified internal standard. Provides detailed structural information and can identify unknown impurities.[14][15]
Detects... Impurities with a different elemental composition (e.g., inorganic salts, solvents).Impurities with different polarity/size that are chromatographically separable and have a chromophore (e.g., UV-active).Most proton-containing impurities. Can also detect residual solvents and water.[16]
Strengths Fast, inexpensive, and provides a fundamental check of the molecular formula.[4]High sensitivity and resolution for separating complex mixtures. Ideal for routine quality control.[17]Primary analytical method; provides structural confirmation and absolute quantification simultaneously. Non-destructive.[17]
Limitations Does not identify specific impurities. Insensitive to isomers.Requires reference standards for impurity identification and quantification. May not detect non-chromophoric impurities.Lower sensitivity than HPLC. Requires a more expensive instrument and a suitable, pure internal standard.
Best For Verifying the identity and bulk purity of a newly synthesized compound.Detecting and quantifying low-level process impurities and degradation products.Definitive structural confirmation and providing an absolute purity value without requiring a reference standard of the analyte itself.

Conclusion: An Integrated Approach to Purity Validation

For a compound like this compound, intended for high-stakes applications in research and drug development, no single method can provide a complete picture of purity. Elemental analysis serves as an indispensable, foundational technique. It validates the core identity of the molecule by confirming its elemental recipe with high accuracy. When the results of elemental analysis align with the theoretical values, it provides strong confidence in the integrity of the bulk material.

However, for comprehensive characterization and to meet stringent regulatory expectations, an orthogonal approach is recommended.[10] Combining the robust, bulk assessment of elemental analysis with the high-sensitivity impurity profiling of HPLC and the definitive structural and quantitative power of qNMR creates a self-validating and authoritative data package. This integrated strategy ensures that the material is not only what it is supposed to be but is also free from contaminants that could compromise its intended function.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). News-Medical.net. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Elemental Impurities Determination for Pharmaceuticals. (n.d.). Mérieux NutriSciences. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). Pharmacopeia.cn. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

  • How NMR Enhances Chemical Analysis Accuracy?. (2025). Creative Biostructure. [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]

  • Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic Acid Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the most viable synthetic routes for the preparation of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. We will dissect two primary synthetic strategies: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based approach. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive evaluation of each method's efficiency, scalability, and overall practicality, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid featuring a unique combination of electron-withdrawing groups. This substitution pattern imparts specific physicochemical properties that are highly sought after in medicinal chemistry and materials science. The chloro and trifluoromethyl substituents can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. As such, efficient and scalable access to this compound is of paramount importance for the rapid exploration of new chemical entities.

This guide will focus on two convergent and powerful synthetic methodologies for the construction of the biaryl core of the target molecule. By presenting a side-by-side comparison, we aim to equip researchers with the necessary information to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

Overview of Synthetic Strategies

Two principal retrosynthetic disconnections for this compound lead to two distinct and well-established synthetic routes:

  • Route 1: Suzuki-Miyaura Cross-Coupling: This approach involves the formation of the key aryl-aryl bond via a palladium-catalyzed reaction between a dihalogenated benzoic acid derivative and an appropriately substituted arylboronic acid.

  • Route 2: Grignard Reagent-based Synthesis: This strategy relies on the generation of a specific organometallic intermediate from a trihalogenated benzene derivative, followed by a carboxylation step.

The logical flow of these two synthetic pathways is illustrated in the diagram below.

cluster_1 Route 1: Suzuki-Miyaura Coupling cluster_2 Route 2: Grignard Reagent Synthesis Target_Molecule This compound Suzuki_Step Suzuki-Miyaura Coupling Target_Molecule->Suzuki_Step Retrosynthesis Carboxylation Carboxylation (CO2) Target_Molecule->Carboxylation Retrosynthesis (conceptual) Starting_Material_1B (3-Trifluoromethylphenyl)boronic acid Suzuki_Step->Starting_Material_1B Intermediate_Ester Methyl 5-Chloro-3-(3-trifluoromethylphenyl)benzoate Suzuki_Step->Intermediate_Ester Intermediate_Benzoate Methyl 3-bromo-5-chlorobenzoate Suzuki_Step->Intermediate_Benzoate Hydrolysis Ester Hydrolysis Hydrolysis->Target_Molecule Esterification Esterification Starting_Material_1A 3-Bromo-5-chlorobenzoic acid Esterification->Starting_Material_1A Intermediate_Ester->Hydrolysis Intermediate_Benzoate->Esterification Grignard_Formation Selective Grignard Formation Starting_Material_2 1-Bromo-3-chloro-5-iodobenzene Grignard_Formation->Starting_Material_2 Grignard_Reagent 3-Bromo-5-chlorophenylmagnesium iodide Carboxylation->Grignard_Reagent Grignard_Reagent->Grignard_Formation

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Synthetic Routes

The choice between the Suzuki-Miyaura coupling and the Grignard-based synthesis depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following table provides a high-level comparison of these two methodologies.

ParameterSuzuki-Miyaura CouplingGrignard Reagent Synthesis
Key Transformation Pd-catalyzed C(sp²)–C(sp²) bond formationHalogen-metal exchange followed by carboxylation
Starting Materials 3-Bromo-5-chlorobenzoic acid, (3-Trifluoromethylphenyl)boronic acid1-Bromo-3-chloro-5-iodobenzene, Carbon Dioxide (dry ice)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)None (Magnesium metal for Grignard formation)
Reaction Conditions Mild, often aqueous/organic solvent mixtures, requires a baseStrictly anhydrous conditions, sensitive to moisture and protic solvents
Functional Group Tolerance High; tolerates a wide range of functional groupsLow; incompatible with acidic protons (e.g., -OH, -NH, -COOH)
Typical Yields Good to excellent (often >80%)Variable; can be high but susceptible to side reactions like Wurtz coupling
Scalability Generally straightforward to scale upCan be challenging due to the need for strict anhydrous conditions on a large scale
Key Advantages High functional group tolerance, reliable, vast literature precedentPotentially fewer steps, readily available carboxylation agent
Key Disadvantages Cost of palladium catalyst, potential for catalyst poisoningStrict anhydrous conditions required, potential for side reactions

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental protocols for each synthetic route. These protocols are based on established literature procedures for similar transformations and are intended to serve as a robust starting point for laboratory synthesis.

Route 1: Suzuki-Miyaura Cross-Coupling

This synthetic route is a three-step process starting from commercially available 3-bromo-5-chlorobenzoic acid.[1][2]

Start 3-Bromo-5-chlorobenzoic acid Step1 Step 1: Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 3-bromo-5-chlorobenzoate Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling ((3-CF₃Ph)B(OH)₂, Pd catalyst, base) Intermediate1->Step2 Intermediate2 Methyl 5-Chloro-3-(3-trifluoromethylphenyl)benzoate Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, H₂O/MeOH) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Step 1: Synthesis of Methyl 3-bromo-5-chlorobenzoate

  • Reaction Principle: Fischer esterification of the carboxylic acid using methanol in the presence of a catalytic amount of strong acid.[3][4]

  • Procedure:

    • To a round-bottom flask, add 3-bromo-5-chlorobenzoic acid (1.0 eq).

    • Add methanol (10-20 volumes) and slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-5-chlorobenzoate as a solid, which can be used in the next step without further purification.

  • Expected Yield: >95%

Step 2: Suzuki-Miyaura Coupling

  • Reaction Principle: Palladium-catalyzed cross-coupling of the aryl bromide with (3-trifluoromethylphenyl)boronic acid.[5][6][7] The C-Br bond is significantly more reactive than the C-Cl bond under these conditions.[7]

  • Procedure:

    • To a Schlenk flask, add methyl 3-bromo-5-chlorobenzoate (1.0 eq), (3-trifluoromethylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

    • Heat the reaction mixture to 80-90 °C and stir vigorously until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield methyl 5-chloro-3-(3-trifluoromethylphenyl)benzoate.

  • Expected Yield: 80-90%

Step 3: Hydrolysis of the Ester

  • Reaction Principle: Saponification of the methyl ester to the corresponding carboxylic acid using a base, followed by acidification.[8][9][10]

  • Procedure:

    • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours, or until the reaction is complete by TLC.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Expected Yield: >90%

Route 2: Grignard Reagent-based Synthesis

This route leverages the differential reactivity of halogens in a tri-substituted benzene ring to selectively form a Grignard reagent, which is then carboxylated.[11][12]

Start 1-Bromo-3-chloro-5-iodobenzene Step1 Step 1: Selective Grignard Formation (Mg, THF) Start->Step1 Intermediate 3-Bromo-5-chlorophenylmagnesium iodide Step1->Intermediate Step2 Step 2: Carboxylation (1. CO₂, 2. H₃O⁺) Intermediate->Step2 End 3-Bromo-5-chlorobenzoic acid Step2->End Final_Step Suzuki Coupling ((3-CF₃Ph)B(OH)₂) End->Final_Step Final_Product This compound Final_Step->Final_Product

Caption: Workflow for a plausible Grignard-based synthesis route.

Note on Feasibility: A direct one-step Grignard reaction to form the target molecule is challenging due to the difficulty of introducing the 3-trifluoromethylphenyl group onto the Grignard reagent before carboxylation. A more practical, albeit longer, route would involve the synthesis of 3-bromo-5-chlorobenzoic acid via this Grignard method, followed by a Suzuki-Miyaura coupling as described in Route 1. The following protocol details the synthesis of the intermediate 3-bromo-5-chlorobenzoic acid.

Step 1: Selective Grignard Reagent Formation

  • Reaction Principle: The carbon-iodine bond is significantly more reactive towards magnesium than the carbon-bromine or carbon-chlorine bonds, allowing for the selective formation of the Grignard reagent at the iodine-substituted position.[11]

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Prepare a solution of 1-bromo-3-chloro-5-iodobenzene (1.0 eq) in anhydrous THF.[13]

    • Add a small portion of the aryl halide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required.

    • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Expected Yield: The Grignard reagent is typically used in situ, with yields assumed to be high.

Step 2: Carboxylation

  • Reaction Principle: The nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a magnesium carboxylate salt, which is then protonated upon acidic workup.[12][14]

  • Procedure:

    • In a separate flask, place a large excess of crushed dry ice.

    • Slowly pour the freshly prepared Grignard solution over the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to yield crude 3-bromo-5-chlorobenzoic acid.

    • The crude product can be purified by recrystallization.

  • Expected Yield: 60-80%

This intermediate can then be carried forward to the Suzuki-Miyaura coupling as described in Route 1, Step 2 (using the acid directly or after esterification).

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Grignard-based synthesis represent viable strategies for the preparation of this compound.

  • The Suzuki-Miyaura coupling (Route 1) is the more robust and generally higher-yielding approach. Its key advantages are its high functional group tolerance and the vast body of literature supporting its reliability and scalability. For most applications, particularly in a research and development setting where reliability and predictability are paramount, the Suzuki-Miyaura coupling is the recommended route.

  • The Grignard-based synthesis (leading to an intermediate for Suzuki coupling) offers a classic and powerful method for C-C bond formation. The selective formation of the Grignard reagent from 1-bromo-3-chloro-5-iodobenzene is an elegant demonstration of differential halogen reactivity. However, the stringent requirement for anhydrous conditions can make this route more challenging to execute, especially on a larger scale.

Ultimately, the choice of synthetic route will be dictated by the specific constraints and objectives of the project, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise of the research team.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-iodobenzene and 1,3,5-tribromobenzene.
  • Organic Syntheses Procedure. (n.d.).
  • OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
  • ChemRxiv. (2026).
  • Google Patents. (1967). Carboxylation of grignard reagents in the presence of liquid co2. US3360551A.
  • ACS Publications. (2006).
  • ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.
  • Justice Media. (2025).
  • PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
  • ChemSynthesis. (2025).
  • ResearchGate. (n.d.).
  • AChemBlock. (2026).
  • PubChem. (n.d.).
  • PMC. (n.d.).
  • EPO. (2024).
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of....
  • Semantic Scholar. (n.d.).
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • IJSTR.org. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PMC. (2016).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Chemguide. (n.d.).
  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • Aarhus University - Pure. (n.d.).
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis.
  • Google Patents. (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)
  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid.
  • YouTube. (2024).
  • ChemicalBook. (2025). 3-BROMO-5-CHLOROBENZOIC ACID.
  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
  • PubMed. (2002).
  • Organic Chemistry Portal. (n.d.).
  • CymitQuimica. (n.d.). CAS 115591-64-5: methyl 4-chloro-3-(trifluoromethyl)

Sources

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